molecular formula C10H14N2O2 B13616110 4-(Methylamino)phenylalanine CAS No. 99169-63-8

4-(Methylamino)phenylalanine

Cat. No.: B13616110
CAS No.: 99169-63-8
M. Wt: 194.23 g/mol
InChI Key: XWDFHSRKLQGCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, designed for research and development applications in medicinal chemistry and drug discovery. As a modified amino acid, it serves as a versatile building block for the design and synthesis of novel bioactive compounds. Its structure, featuring a methylamino group at the para position of the phenyl ring, makes it a valuable scaffold for creating analogs of known therapeutics and for probing biological systems. This compound is of particular interest in the exploration of peptidomimetics and pseudopeptides. Replacing a standard amino acid in a peptide sequence with a derivative like this compound can enhance metabolic stability against proteolytic enzymes, potentially improving the pharmacokinetic properties of peptide-based drug candidates . Research into similar phenylalanine derivatives has demonstrated their application in developing inhibitors for various biological targets, such as the HIV-1 capsid protein and Eukaryotic Elongation Factor-2 Kinase (eEF2K) in cancer research . Furthermore, such derivatives are key intermediates in the synthesis of more complex molecules, including maraviroc, an approved antiviral drug . Researchers can utilize this compound to create targeted libraries of compounds for high-throughput screening against enzymes, receptors, and protein-protein interactions. Its specific mechanism of action is not predefined and is entirely dependent on the final compound into which it is incorporated. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99169-63-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-3-[4-(methylamino)phenyl]propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)

InChI Key

XWDFHSRKLQGCDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Effects of the Methylamino Group on Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty—The Role of N-Methylation in Phenylalanine

In the landscape of drug discovery and peptide chemistry, the twenty proteinogenic amino acids represent a foundational alphabet. However, the strategic modification of these building blocks, creating unnatural amino acids (UAAs), unlocks a vast new vocabulary for designing molecules with enhanced therapeutic properties.[] Among the most powerful modifications is N-methylation, the substitution of a methyl group onto the alpha-amino nitrogen. When applied to phenylalanine, this seemingly minor addition of a methyl group to form N-methyl-L-phenylalanine (N-Me-Phe) instigates a cascade of changes in its electronic, conformational, and, consequently, biological properties.[2]

Incorporating N-methylated amino acids into peptides can profoundly alter pharmacokinetic parameters, enhancing membrane permeability, increasing stability against proteolytic degradation, and improving receptor selectivity.[3] These benefits stem directly from the electronic and steric alterations introduced by the N-methyl group. This guide provides a detailed examination of the electronic effects of the methylamino group on the phenylalanine scaffold, offering researchers and drug developers a foundational understanding to leverage this modification effectively. We will dissect the interplay of inductive and resonance effects, quantify their impact on the aromatic ring's reactivity, and outline robust experimental and computational methodologies for their characterization.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of any substituent is a balance of two fundamental forces: the inductive effect, which is transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the delocalization of pi (π) electrons.[4][5][6] The methylamino group (-NHCH₃) is a classic example of a substituent where these two effects are in opposition.

The Inductive Effect (-I): A Modest Withdrawal

The inductive effect arises from differences in electronegativity between atoms in a σ-bond framework.[4] Nitrogen is more electronegative than the sp²-hybridized carbon of the phenyl ring to which it is attached. Consequently, the nitrogen atom pulls electron density away from the ring through the C-N sigma bond. This electron-withdrawing influence is designated as a negative inductive effect (-I).

The Resonance Effect (+M): A Powerful Donation

The defining electronic feature of the methylamino group is its powerful positive resonance (or mesomeric) effect (+M or +R).[7] The nitrogen atom possesses a lone pair of electrons in a p-orbital that can overlap with the π-system of the aromatic ring. This delocalization donates electron density into the ring, significantly increasing its overall electron richness.[8][9] This effect is far more significant than the opposing inductive effect.[4][8]

The methyl group attached to the nitrogen has a weak positive inductive effect (+I), pushing electron density towards the nitrogen. This makes the nitrogen's lone pair slightly more available for delocalization into the ring compared to an unsubstituted amino group (-NH₂), rendering the -NHCH₃ group a marginally stronger activating group.[10]

Activating the Aromatic Ring: Impact on Reactivity and Regioselectivity

The dominance of the +M effect makes the methylamino group a strong activating group for electrophilic aromatic substitution (EAS) reactions.[9][11] The donation of electron density makes the phenyl ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[12][13]

Ortho, Para-Direction: A Consequence of Resonance

The delocalization of the nitrogen's lone pair does not increase the electron density uniformly around the ring. As shown by the resonance structures below, the negative charge is specifically localized on the carbon atoms at the ortho and para positions.

Caption: Resonance delocalization in the methylamino-phenyl group.

This increased electron density at the ortho and para positions stabilizes the cationic intermediate (the Wheland intermediate or arenium ion) formed during electrophilic attack at these sites.[12] Consequently, the methylamino group is a potent ortho, para-director, meaning that incoming electrophiles will preferentially add to these positions.[14]

Quantitative and Qualitative Characterization

The electronic influence of the methylamino group can be precisely measured and observed using a combination of physical organic chemistry principles and modern analytical techniques.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[15]

Substituent GroupHammett Constant (σp)Hammett Constant (σm)Electronic Effect Summary
-H0.000.00Reference
-NH₂ (Amino)-0.66-0.16Strongly Donating (+M >> -I)
-N(CH₃)₂ (Dimethylamino)-0.83-0.15Very Strongly Donating (+M >> -I)
-NHCH₃ (Methylamino)-0.84 (estimated)-0.15 (estimated)Very Strongly Donating (+M >> -I)
Note: While specific Hammett constants for -NHCH₃ are less commonly tabulated than for -NH₂ and -N(CH₃)₂, its value is expected to be very similar to, or slightly more negative than, that of the dimethylamino group due to the combined inductive effect of the methyl group and the strong resonance donation.
Impact on Acidity and Basicity (pKa)

The electronic effects of the methylamino group also influence the pKa values of the ionizable groups in the phenylalanine backbone.

  • Amino Group Basicity: The methylamino group is more basic than the primary amino group of phenylalanine. The electron-donating +I effect of the methyl group increases the electron density on the nitrogen, making its lone pair more available for protonation.[10][16]

  • Carboxylic Acid Acidity: The strong electron-donating nature of the para-methylamino group increases electron density throughout the molecule, which can slightly destabilize the carboxylate anion, making the carboxylic acid slightly weaker (higher pKa) compared to unsubstituted phenylalanine.

CompoundpKa (Carboxyl Group)pKa (Ammonium Group)
L-Phenylalanine~2.20~9.31
N-Methyl-L-phenylalanine~2.15~9.90
Note: Exact pKa values can vary with experimental conditions. The trend illustrates the increased basicity of the N-methylated amine.

Experimental and Computational Workflows

Validating and exploring these electronic effects requires robust experimental and computational approaches.

Experimental Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the electronic environment of an aromatic ring. Increased electron density from an activating group like -NHCH₃ shields the aromatic protons, causing their signals to appear at a lower chemical shift (upfield) compared to benzene (δ ~7.34 ppm).

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of the phenylalanine derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with the aromatic region.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Integrate the signals to determine proton ratios. Measure the chemical shifts (δ) of the aromatic protons. Compare the chemical shifts of the N-methylphenylalanine derivative to those of a suitable reference compound (e.g., phenylalanine or ethylbenzene) to determine the shielding/deshielding effect of the methylamino group. The upfield shift of the ortho and para protons relative to the meta protons will be evident.[17]

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into molecular properties that are difficult to measure directly. DFT is particularly effective for modeling electronic structure.[18][19]

G cluster_workflow DFT Workflow for Analyzing Electronic Properties mol_build 1. Molecular Structure Construction Build 3D model of N-methylphenylalanine derivative. geom_opt 2. Geometry Optimization Minimize the energy of the structure (e.g., using B3LYP/6-31G(d,p) level of theory). mol_build->geom_opt freq_calc 3. Frequency Calculation Confirm the optimized structure is a true energy minimum (no imaginary frequencies). geom_opt->freq_calc prop_calc 4. Electronic Property Calculation Compute properties on the optimized geometry: - Molecular Electrostatic Potential (MEP) - Atomic Charges (e.g., Mulliken, NBO) - HOMO/LUMO Orbitals freq_calc->prop_calc analysis 5. Data Analysis & Visualization - Visualize MEP map to identify  electron-rich (nucleophilic) regions. - Compare atomic charges on ring carbons. - Analyze frontier orbitals for reactivity insights. prop_calc->analysis

Caption: A typical workflow for DFT analysis of molecular electronic properties.

This workflow allows for the visualization of the electron-rich nature of the aromatic ring, particularly at the ortho and para positions, providing a theoretical validation of the principles of resonance and inductive effects.

Implications for Drug Design and Development

Understanding the electronic signature of the methylamino group is critical for its application in medicinal chemistry.

  • Modulating Receptor Interactions: The increased electron density of the phenyl ring enhances its ability to participate in π-π stacking and cation-π interactions, which are often crucial for ligand binding to protein targets.

  • Improving Pharmacokinetics: While not a direct electronic effect, the steric bulk and altered hydrogen bonding capacity resulting from N-methylation are key to improving metabolic stability and membrane permeability. The electronic properties, however, dictate the fundamental reactivity and intermolecular forces that underpin these pharmacokinetic advantages.

  • Fine-Tuning Basicity: The increased basicity of the methylamino group can be exploited to optimize salt formation, solubility, and interactions with acidic residues in a protein binding pocket.

  • Directing Further Synthesis: The strong ortho, para-directing nature of the group can be strategically used in the synthesis of more complex derivatives where further functionalization of the aromatic ring is required.

Conclusion

The methylamino group exerts a profound electronic influence on the phenylalanine scaffold, transforming its chemical and biological character. Governed by a dominant electron-donating resonance effect, it strongly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. This activation, coupled with an increase in the basicity of the α-amino nitrogen, provides medicinal chemists with a powerful tool to modulate the properties of phenylalanine-containing peptides and small molecules. By combining quantitative analysis, modern spectroscopic techniques, and computational modeling, researchers can fully harness the electronic effects of N-methylation to design next-generation therapeutics with superior efficacy and optimized pharmacokinetic profiles.

References

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC. (2021, April 13). National Center for Biotechnology Information. [Link]

  • N-Methylphenylalanine | C10H13NO2. PubChem. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • LibreTexts. (2021). 24. Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • MOLECULAR STRUCTURE AND ELECTRONIC PROPERTIES OF SOME PHENYLALANINE DERIVATIVES AS TRYPTOPHAN HYDROXYLAS (TPH) INHIBITORS. ResearchGate. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Hammett Substituent Constants Defined. (2021, May 3). YouTube. [Link]

  • Worked ex - Resonance vs Inductive Effects. Khan Academy. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Why is N-Methylaniline More Basic than Aniline? Bloom Tech. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • RESONANCE AND INDUCTION TUTORIAL. Auburn University. [Link]

  • What is different between inductive effect and resonance effect? Quora. [Link]

  • Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Bangladesh Journals Online. [Link]

  • Substituent Effects. La Salle University. [Link]

  • LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. PubMed. [Link]

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The Enigmatic Potential of 4-(Methylamino)phenylalanine: A Predictive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 4-(Methylamino)phenylalanine, a novel, non-proteinogenic amino acid. In the absence of extensive direct experimental data, this document synthesizes information from closely related structural analogs to construct a predictive profile of its synthesis, potential biological activities, and applications in drug discovery and development. By examining the effects of N-methylation and 4-position substitutions on the phenylalanine scaffold, we elucidate the probable mechanistic pathways and therapeutic potential of this intriguing molecule. This guide serves as a foundational resource for researchers seeking to explore the untapped opportunities presented by this compound.

Introduction: The Rationale for Exploring this compound

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to critical neurotransmitters such as dopamine and norepinephrine.[1][2] Its chemical structure offers a versatile scaffold for medicinal chemists. Modifications to the phenylalanine molecule, such as N-methylation and substitutions on the phenyl ring, have been shown to significantly alter its biological properties, leading to the development of novel therapeutic agents.[3][4]

The subject of this guide, this compound, represents a unique structural amalgamation, combining a methylamino group at the para-position of the phenyl ring. This modification is predicted to bestow distinct physicochemical and pharmacological properties compared to its parent molecule and other derivatives. This guide will delve into the anticipated biological landscape of this compound, drawing upon established structure-activity relationships of analogous molecules.

Synthesis of this compound: A Proposed Strategy

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted phenylalanine analogs and N-aryl amino acids. A potential approach involves the selective N-methylation of 4-aminophenylalanine.

Proposed Synthetic Workflow:

A multi-step synthesis could commence from a protected 4-nitrophenylalanine derivative, which is a common starting material in the synthesis of 4-substituted phenylalanine analogs. The nitro group can be reduced to an amino group, which is then selectively monomethylated.

Synthesis_Workflow A Protected 4-Nitrophenylalanine B Reduction A->B C Protected 4-Aminophenylalanine B->C D Selective N-Monomethylation C->D E Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):
  • Protection of 4-Nitrophenylalanine: Commercially available 4-nitro-L-phenylalanine is first protected at both the amino and carboxyl groups to prevent side reactions. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified.

  • Reduction of the Nitro Group: The nitro group of the protected 4-nitrophenylalanine is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂). This step yields protected 4-amino-L-phenylalanine.[5]

  • Selective N-Monomethylation: The selective monomethylation of the aromatic amino group is a critical step. This can be challenging due to the potential for dimethylation. One approach is the use of reductive amination with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride, carefully controlling the stoichiometry. Another method involves the use of a protecting group strategy on the aniline nitrogen to ensure monomethylation.

  • Deprotection: Finally, the protecting groups on the amino and carboxyl functions are removed to yield the final product, this compound. The choice of deprotection conditions will depend on the protecting groups used in the initial steps.

Predicted Biological Activity and Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, influenced by both the N-methyl group on the phenyl ring and its overall structural similarity to phenylalanine.

Modulation of Neurotransmitter Pathways

As a phenylalanine analog, this compound may interact with pathways involved in neurotransmitter synthesis and regulation. Phenylalanine is a precursor to tyrosine, which in turn is a precursor to catecholamines like dopamine, norepinephrine, and epinephrine.[1] The presence of the 4-methylamino group could potentially modulate the enzymes involved in this pathway, such as phenylalanine hydroxylase or tyrosine hydroxylase, leading to altered neurotransmitter levels.

Neurotransmitter_Pathway cluster_0 Predicted Interaction 4-MAP This compound Phenylalanine\nHydroxylase Phenylalanine Hydroxylase 4-MAP->Phenylalanine\nHydroxylase ? Modulation Tyrosine\nHydroxylase Tyrosine Hydroxylase 4-MAP->Tyrosine\nHydroxylase ? Modulation Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Predicted modulation of the catecholamine biosynthesis pathway by this compound.

Potential as an N-type Calcium Channel Blocker

Research on substituted 4-phenylalanine derivatives has shown that they can act as novel N-type calcium channel blockers.[6] N-type calcium channels are involved in the release of neurotransmitters and are implicated in pain and neurodegenerative disorders. The specific substitution at the 4-position of the phenyl ring is crucial for this activity. It is plausible that the methylamino group in this compound could confer inhibitory activity at these channels.

Antimicrobial Properties

N-aryl amino acids have been investigated as potential antibacterial agents.[7] The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. The structural features of this compound, an N-aryl amino acid derivative, suggest that it could exhibit antimicrobial activity against a range of bacterial strains.

Incorporation into Peptides for Enhanced Pharmacokinetics

The N-methylation of amino acids is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides.[3][4] While the methyl group in this compound is on the phenyl ring and not the alpha-amino group, its incorporation into peptides could still offer advantages. The methylamino group can alter the electronic properties and hydrophobicity of the amino acid side chain, potentially influencing peptide conformation, stability against enzymatic degradation, and membrane permeability.

Table 1: Predicted Physicochemical and Biological Properties of this compound in Comparison to Related Analogs

CompoundKey Structural FeaturePredicted Biological ActivityPotential Therapeutic Application
This compound 4-Methylamino substitutionModulation of neurotransmitter pathways, N-type calcium channel blockade, Antimicrobial activityNeurological disorders, Pain, Infectious diseases
N-Methyl-L-phenylalanine N-alpha-methylationImproved peptide stability and permeabilityDrug delivery (e.g., blood-brain barrier shuttle)[7]
4-Methyl-L-phenylalanine 4-Methyl substitutionInfluences peptide conformation and hydrophobicityProtein engineering, Drug design[8]
4-Aminophenylalanine 4-Amino substitutionMetabolic intermediate, Precursor for antibioticsBiosynthesis of natural products[9]

Potential Applications in Drug Discovery and Development

The predicted biological activities of this compound suggest several promising avenues for its application in drug discovery.

  • Neurodegenerative Diseases: Its potential to modulate neurotransmitter pathways and block N-type calcium channels makes it a candidate for the development of therapeutics for conditions like Parkinson's disease, Alzheimer's disease, and chronic pain.

  • Novel Antibiotics: As an N-aryl amino acid derivative, it could serve as a lead compound for the development of new antibiotics to combat drug-resistant bacteria.

  • Peptide-Based Therapeutics: The incorporation of this compound into peptides could lead to the development of novel peptide drugs with enhanced stability, bioavailability, and efficacy.

Future Directions and Conclusion

The exploration of this compound presents an exciting frontier in medicinal chemistry and drug development. While this guide provides a predictive framework based on the known properties of its structural analogs, further experimental validation is crucial. Future research should focus on:

  • Developing and optimizing a robust synthetic route for this compound.

  • Conducting in vitro and in vivo studies to confirm its predicted biological activities.

  • Investigating its toxicological profile to ensure its safety for potential therapeutic use.

References

  • Hu, L. Y., Ryder, T. R., Nikam, S. S., Millerman, E., Szoke, B. G., & Rafferty, M. F. (1999). Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 9(8), 1121–1126.
  • Hu, L. Y., Ryder, T. R., Nikam, S. S., Millerman, E., Szoke, B. G., & Rafferty, M. F. (1999). Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 9(8), 1121-1126.
  • Familoni, O. B., Akachukwu, D. O., & Nundiat, T. M. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4481.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6147-6152.
  • (This reference is not directly cited in the text but provides context on synthesis)
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 179-197.
  • (This reference is not directly cited in the text but provides context on N-methyl
  • (This reference is not directly cited in the text but provides context on rel
  • (This reference is not directly cited in the text but provides context on D- and N-methyl amino acids)
  • (This reference is not directly cited in the text but provides context on N-methyl
  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on N-methyl
  • Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Retrieved from [Link]

  • (This reference is not directly cited in the text but provides context on synthesis)
  • (This reference is not directly cited in the text but provides context on rel
  • (This reference is not directly cited in the text but provides context on structural modific
  • (This reference is not directly cited in the text but provides context on antimicrobial activity)

Sources

An In-depth Technical Guide to 4-(Methylamino)phenylalanine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylamino)phenylalanine, a non-canonical amino acid of interest in medicinal chemistry and drug development. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis and characterization, offering valuable insights for researchers looking to incorporate this unique building block into their work.

Introduction: The Significance of Modified Phenylalanine Analogues

Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in drug design.[1] Modifications to its structure, particularly at the phenyl ring, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule therapeutics.[2] The introduction of a methylamino group at the 4-position creates this compound, a derivative with altered polarity, hydrogen bonding capability, and potential for novel molecular interactions.

While not as extensively studied as other phenylalanine analogues, this compound holds promise for applications in several areas of therapeutic research, including the development of novel peptide-based drugs and targeted therapies.

Physicochemical and Structural Data

PropertyValue (Predicted/Inferred)Source/Rationale
CAS Number Not AssignedNot found in major chemical databases.
Molecular Formula C₁₀H₁₄N₂O₂Based on chemical structure.
Molecular Weight 194.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for similar amino acid derivatives.[3]
Melting Point >200 °C (with decomposition)Inferred from related compounds like 4-Methyl-L-phenylalanine (243 - 250 °C).[3]
Solubility Sparingly soluble in water; soluble in acidic and basic aqueous solutions.Expected behavior for an amino acid with an additional basic group.
pKa (α-amino) ~9.2Similar to phenylalanine.[4]
pKa (α-carboxyl) ~2.2Similar to phenylalanine.[4]
pKa (4-methylamino) ~5.0Similar to the pKa of the conjugate acid of N-methylaniline.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available, suitably protected 4-aminophenylalanine derivative. A common strategy involves the reductive amination of a protected 4-aminophenylalanine with formaldehyde.

General Synthetic Approach: Reductive Amination

This multi-step process involves the initial protection of the α-amino and carboxyl groups of 4-aminophenylalanine, followed by the introduction of the methyl group to the 4-amino position, and subsequent deprotection.

Synthesis_of_4_Methylamino_phenylalanine cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection 4_Amino_L_Phe 4-Amino-L-phenylalanine Boc_4_Amino_L_Phe Boc-4-Amino-L-phenylalanine 4_Amino_L_Phe->Boc_4_Amino_L_Phe (Boc)2O, Base Boc_4_Amino_L_Phe_Me Boc-4-(Methylamino)-L-phenylalanine Methyl Ester Boc_4_Amino_L_Phe->Boc_4_Amino_L_Phe_Me 1. Formaldehyde 2. NaBH(OAc)3 4_MeAmino_L_Phe 4-(Methylamino)-L-phenylalanine Boc_4_Amino_L_Phe_Me->4_MeAmino_L_Phe 1. LiOH (Hydrolysis) 2. TFA (Boc removal)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Protection of 4-Amino-L-phenylalanine

  • Dissolve 4-Amino-L-phenylalanine hydrochloride (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) to neutralize the hydrochloride salt.

  • Introduce Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion , perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting Boc-4-Amino-L-phenylalanine by column chromatography.

Causality: The Boc protecting group is essential to prevent the α-amino group from reacting during the subsequent methylation step, ensuring regioselectivity.

Step 2: Reductive Amination

  • Dissolve the protected Boc-4-Amino-L-phenylalanine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add aqueous formaldehyde (1.2 eq).

  • Introduce a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the formation of the methylated product by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the intermediate iminium ion without affecting other functional groups.

Step 3: Deprotection

  • Hydrolyze the methyl ester by dissolving the product from Step 2 in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (LiOH).

  • Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the N-Boc-4-(methylamino)phenylalanine.

  • Remove the Boc protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA), in DCM.

  • Evaporate the solvent and excess acid to yield the final product, this compound, often as a TFA salt.

Causality: The sequential deprotection ensures the final product has free amino and carboxyl groups, making it suitable for peptide synthesis.

Analytical Characterization

Upon synthesis, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Analytical MethodExpected Results
¹H NMR Characteristic signals for the aromatic protons, the α-proton, the β-protons, and the N-methyl protons. The chemical shifts and coupling constants will confirm the structure.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the N-methyl carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of 194.23 g/mol (for the free base). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists.

  • Peptide and Peptidomimetic Synthesis : Incorporation of this unnatural amino acid into peptide sequences can enhance metabolic stability by introducing a non-native structure that is less susceptible to enzymatic degradation. The methylamino group can also alter the conformational preferences of the peptide backbone and introduce new hydrogen bonding interactions.

  • Probe for Structure-Activity Relationship (SAR) Studies : By systematically replacing natural amino acids with this compound, researchers can probe the importance of specific electronic and steric interactions for biological activity.

  • Development of Novel Therapeutic Agents : The methylamino group can serve as a handle for further chemical modifications, allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.

Conclusion

While not a readily available chemical, this compound represents an intriguing building block for researchers in drug discovery and chemical biology. Its synthesis, though multi-stepped, is achievable through established chemical transformations. The ability to introduce a methylamino group onto the phenyl ring of phenylalanine opens up new avenues for the design of novel peptides and small molecules with potentially improved therapeutic properties. This guide provides a foundational understanding for the synthesis, characterization, and potential applications of this unique amino acid derivative.

References

  • PubChem. 4-Methylphenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • PubChem. 4-N,N-(Dimethylamino)-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2021130163A1 - A process for the synthesis of melphalan.
  • BioMarin. BioMarin Files Investigational New Drug Application for PEG-PAL for the Treatment of PKU. Available at: [Link]

  • PMC. Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 51(4), 353-358.
  • PubChem. 4-Aminophenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

  • Frontiers in Catalysis. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Available at: [Link]

  • WebMD. Phenylalanine - Uses, Side Effects, and More. Available at: [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available at: [Link]

  • Patsnap. What drugs are in development for Phenylketonurias?. Available at: [Link]

  • PMC. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Available at: [Link]

  • Chemsrc. 4-Amino-L-phenylalanine. Available at: [Link]

  • APR. PKU: pre-clinical kinetic data showing prolonged release of amino acids Thanks to the innovative PhysiomimicTM Technology by AP. Available at: [Link]

  • Cheméo. Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Available at: [Link].

Sources

Methodological & Application

Application Note: Optimal Coupling Strategies for 4-(Methylamino)phenylalanine Residues in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The incorporation of 4-(methylamino)phenylalanine —a non-natural amino acid and critical precursor in the biosynthesis of streptogramin antibiotics like pristinamycin [4]—presents a complex chemoselective challenge in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard aliphatic amino acids, this compound possesses a dual-amine system: a primary


-amine and a secondary aromatic amine (aniline) at the para position of the side chain. While the secondary aniline is electronically deactivated due to lone-pair delocalization into the phenyl ring, the highly reactive acylating conditions of modern SPPS can force spurious acylation at this site, leading to branched peptide byproducts. Consequently, the selection of coupling reagents must be dictated by the protection status of the side chain and the steric environment of the growing peptide chain.

Mechanistic Causality in Reagent Selection

The choice of coupling reagent is not arbitrary; it is a direct consequence of the reaction kinetics and potential side reactions inherent to the reagents' activation mechanisms [1].

  • Aminium/Uronium Salts (HATU, COMU): Reagents like HATU are gold standards for driving difficult couplings. However, if the coupling is slow (due to steric hindrance), the excess aminium salt can react directly with the unprotonated

    
    -terminal amine to form a dead-end tetramethylguanidinium byproduct. COMU mitigates some of this risk while maintaining exceptional reactivity, operating via a morpholino-carbenium intermediate[2].
    
  • Phosphonium Salts (PyBroP, PyAOP): These are the optimal choice when dealing with hindered or secondary amines, or when the side-chain aniline is unprotected. Phosphonium reagents do not contain a guanidinium-forming moiety. PyBroP specifically generates an ultra-reactive acyl bromide intermediate capable of overcoming severe steric bulk without capping the peptide chain [1, 3].

  • Carbodiimides (DIC / Oxyma Pure): This combination represents the safest baseline for standard couplings. Oxyma Pure prevents the formation of poorly soluble urea byproducts and suppresses epimerization more effectively than classical HOBt [2].

Workflow Start This compound Residue Cond1 Side-Chain Protected? (e.g., N-Boc) Start->Cond1 Path1 Standard SPPS (Alpha-Amine Coupling) Cond1->Path1 Yes Path2 Chemoselectivity Risk (Secondary Aniline Exposed) Cond1->Path2 No Reag1 DIC / Oxyma Pure or COMU Path1->Reag1 Reag2 Strict Stoichiometry PyBroP / PyAOP Path2->Reag2

Figure 1: Chemoselectivity and reagent selection workflow for this compound.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table synthesizes the performance metrics of optimal coupling reagents specifically evaluated for hindered and dual-amine residues.

Coupling ReagentChemical ClassActive IntermediateGuanidinylation RiskEfficiency for Hindered AminesOptimal Base
PyBroP PhosphoniumAcyl BromideNone ExcellentDIPEA
PyAOP PhosphoniumHOAt EsterNone HighDIPEA
COMU UroniumOxyma EsterLowExcellentDIPEA / TMP
HATU AminiumHOAt EsterHigh (if slow)HighDIPEA
DIC / Oxyma CarbodiimideOxyma EsterNone ModerateNone (Neutral)

Self-Validating Experimental Protocols

The following protocols establish a self-validating system. Crucial Insight: Standard colorimetric assays (like the Kaiser test) yield ambiguous results if the secondary aniline on the side chain is unprotected, as secondary amines respond positively to orthogonal tests like Chloranil. Therefore, the protocol integrates LC-MS microcleavage as the ultimate source of truth.

Protocol A: Coupling via PyBroP (Optimal for Hindered/Unprotected Scenarios)

Causality Rationale: PyBroP is utilized here to generate an acyl bromide in situ. This highly electrophilic species rapidly acylates the target amine before side reactions (like epimerization or premature hydrolysis) can occur [3].

Materials:

  • Fmoc-Amino Acid (3.0 equivalents relative to resin loading)

  • PyBroP (3.0 equivalents)

  • 
    -Diisopropylethylamine (DIPEA) (6.0 equivalents)
    
  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation (Strict Timing): Dissolve the Fmoc-Amino Acid and PyBroP in the DCM/DMF solvent mixture.

    • Causality: The mixed solvent system balances the solubility of the phosphonium salt (DMF) with the stabilization of the reactive acyl bromide intermediate (DCM).

  • Base Addition: Add DIPEA to the mixture, stir for exactly 3 minutes at room temperature, and immediately add the solution to the resin.

    • Causality: Extended pre-activation with PyBroP leads to rapid degradation of the acyl bromide. The 3-minute window ensures maximum active ester concentration upon resin contact.

  • Coupling: Agitate the reaction vessel for 2 to 4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).

Mechanism AA Fmoc-AA-OH + DIPEA PyBroP PyBroP Activation AA->PyBroP Int1 Acyloxyphosphonium Intermediate PyBroP->Int1 Fast Int2 Acyl Bromide (Highly Reactive) Int1->Int2 Bromide Displacement Prod Peptide Bond Formation Int2->Prod + Amine Nucleophile

Figure 2: Mechanistic pathway of PyBroP activation avoiding guanidinylation.

Protocol B: Self-Validation via Microcleavage

To ensure trustworthiness and verify that the secondary aniline of this compound has not been spuriously acylated, a microcleavage must be performed.

  • Sampling: Withdraw ~5 mg of the coupled resin. Wash with DCM (3x) and dry under vacuum.

  • Cleavage: Treat the resin with 100

    
    L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.
    
    • Causality: TIPS (triisopropylsilane) acts as a carbocation scavenger, preventing re-alkylation of the electron-rich this compound ring during TFA cleavage.

  • Precipitation: Evaporate the TFA under a stream of nitrogen, precipitate the peptide in 1 mL of cold diethyl ether, and centrifuge.

  • LC-MS Analysis: Dissolve the pellet in 50% acetonitrile/water and inject into the LC-MS.

    • Validation Check: Look for the expected mass

      
      . The presence of a mass corresponding to 
      
      
      
      indicates unwanted side-chain acylation, necessitating a switch to a side-chain protected building block (e.g., Fmoc-4-(Boc-methylamino)-Phe-OH).

Troubleshooting & Optimization

  • Issue: Incomplete Coupling at the

    
    -amine. 
    
    • Causality: Steric clash from the bulky side chain.

    • Solution: Switch from DIC/Oxyma to COMU. If using COMU, use 2,4,6-trimethylpyridine (TMP) as the base instead of DIPEA to minimize base-catalyzed epimerization of the activated ester [2].

  • Issue: Chain Termination (Mass matches

    
    ). 
    
    • Causality: Guanidinylation of the

      
      -terminus by HATU or HBTU.
      
    • Solution: Immediately transition to phosphonium-based reagents (PyBroP or PyAOP) which physically cannot form guanidinium adducts [1].

References

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Available at:[Link]

  • AAPPTec. "Coupling Reagents: Phosphonium and Aminium Derivatives." AAPPTec Technical Resources. Available at:[Link]

  • Blanc, V., et al. "Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino-L-phenylalanine precursor of pristinamycin I." Molecular Microbiology (via PubMed), 1997. Available at:[Link]

Application Notes and Protocols for the Synthesis of Peptide Analogs Incorporating 4-(Methylamino)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-methylation is a pivotal chemical modification in modern peptide drug design, renowned for its ability to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methylated peptide analogs. We will specifically address the incorporation of 4-(Methylamino)phenylalanine, a building block for site-specific side-chain N-methylation, and contrast this with the more common and challenging backbone (α-N) N-methylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by poor metabolic stability due to proteolytic degradation and low oral bioavailability.[1][4] N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to overcome these hurdles.[4][5] This modification imparts two critical features:

  • Enhanced Proteolytic Resistance: The N-methyl group provides a steric shield, physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide backbone.[2]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the desolvation energy penalty required for the peptide to cross the lipid bilayer of cell membranes, often leading to improved cell permeability and oral bioavailability.[2]

N-methylation can be introduced at the peptide backbone (α-amino group) or on a side-chain functional group. This guide focuses on the incorporation of This compound , where the methylation occurs on the side-chain amine, and provides protocols for the more conventional backbone N-methylation for a comprehensive perspective.

PART 1: Synthesis with this compound (Side-Chain N-Methylation)

Incorporating a residue with a methylated side-chain, such as this compound [Phe(4-NMe)], is a relatively straightforward process using standard Solid-Phase Peptide Synthesis (SPPS) techniques. The primary consideration is the appropriate protection of the α-amino group of the building block.

Building Block: Fmoc-4-(Methylamino)-L-phenylalanine

The key reagent is the Fmoc-protected version of the amino acid. The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for most modern SPPS. The side-chain N-methylamino group is a secondary amine and is significantly less nucleophilic than the α-amine, typically not requiring its own protecting group for successful coupling, thus simplifying the synthetic procedure.

Caption: Structure of Fmoc-4-(Methylamino)-L-phenylalanine.

Protocol 1: Fmoc-SPPS Incorporation of Phe(4-NMe)

This protocol assumes a standard Fmoc/tBu synthesis strategy on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Resin: Rink Amide AM Resin (or Wang resin for C-terminal acid)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-4-(Methylamino)-L-phenylalanine

  • Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Workflow:

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin (DCM, then DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, IPA, DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF, IPA, DMF) Couple->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Incomplete Cleave Final Cleavage & Deprotection (TFA Cocktail) Check->Cleave Complete Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Note: The coupling of Fmoc-4-(Methylamino)-L-phenylalanine follows this standard procedure as the backbone is not sterically hindered.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. Perform a Kaiser test after coupling to confirm the absence of free primary amines.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum. Treat with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

PART 2: Synthesis with Backbone N-Methylated Amino Acids

The synthesis of peptides containing backbone (α-N) methylated residues is significantly more challenging due to the steric hindrance imposed by the N-methyl group. This bulkiness dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult with standard coupling reagents.[2]

Challenges and Solutions
  • Challenge: Incomplete or slow coupling reactions leading to deletion sequences.

  • Solution: Employ more powerful coupling reagents, use higher equivalents of amino acid, and/or utilize microwave energy to accelerate the reaction.[6] Racemization can be a concern with prolonged coupling times or highly activating reagents, so conditions must be optimized.[7][8]

Coupling Reagent Selection

The choice of coupling reagent is critical for successfully incorporating N-methylated amino acids. While standard reagents like HBTU can be used, they often result in low yields. Halogenophosphonium (PyBrOP, PyCloP) and iminium/uronium salts derived from HOAt (HATU, HCTU) or OxymaPure (COMU) are preferred.[9][10][11]

Coupling ReagentClassKey Advantages for N-Me CouplingConsiderations
HBTU/TBTU AminiumInexpensive, commonOften low efficiency, requires extended times
HATU/HCTU Aminium (HOAt-based)Highly efficient due to formation of reactive HOAt ester; reduced racemization risk compared to HOBt reagents.[8][11]Higher cost.
PyBOP PhosphoniumEffective for sterically hindered couplings.Can be less effective than HATU for some sequences.
PyBrOP PhosphoniumExtremely reactive, often successful where others fail.[11]High reactivity can increase the risk of racemization.[9]
COMU Aminium (Oxyma-based)High efficiency similar to HATU, with improved safety (non-explosive leaving group) and solubility.[11]Newer reagent, may require optimization.
Protocol 2: Microwave-Assisted SPPS of a Backbone N-Methylated Residue

This protocol describes the coupling of a pre-synthesized Fmoc-N-Me-amino acid onto a growing peptide chain using microwave assistance.

Materials:

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue)

  • Reagents as listed in Protocol 1, with the following substitution:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Step-by-Step Methodology:

  • Standard Elongation: Synthesize the peptide chain up to the position preceding the N-methylated residue using standard Fmoc-SPPS cycles (as in Protocol 1).

  • Fmoc Deprotection: Perform the final deprotection step to expose the N-terminal amine where the N-methylated residue will be coupled.

  • Microwave Coupling of Fmoc-N-Me-AA:

    • In a separate vessel, dissolve the Fmoc-N-Me-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add the solution to the peptide-resin.

    • Perform the coupling in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for 5-15 minutes.[6][12] The exact parameters depend on the instrument and the specific residue.

  • Washing: Perform a thorough washing cycle with DMF.

  • Confirmation and/or Recoupling: Perform a test (e.g., Isatin test for secondary amines) to check for completion. If incomplete, a second coupling (double coupling) may be necessary.

  • Coupling onto the N-Methylated Residue: The subsequent coupling of the next amino acid onto the sterically hindered N-methylated residue is also challenging. A similar microwave-assisted protocol with a powerful coupling reagent like HATU is strongly recommended.

  • Continue Synthesis: Once the N-methylated residue and the subsequent residue are successfully coupled, resume standard SPPS cycles to complete the peptide.

PART 3: Purification and Characterization

Rigorous analysis is essential to confirm the identity and purity of the final N-methylated peptide.

Purification: Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using preparative RP-HPLC.

  • Observation: N-methylated peptides are generally more hydrophobic than their non-methylated counterparts. This results in a longer retention time on a C18 column.[2]

  • Challenge: The presence of the N-methylated amide bond can lead to the existence of stable cis and trans conformers, which may interconvert slowly on the HPLC timescale. This can result in broadened peaks or even two distinct, separable peaks for the same molecule.[13]

Characterization: Mass Spectrometry and NMR
TechniquePurposeExpected Observations for N-Methylated Peptides
LC-MS (ESI-MS) Identity & Purity VerificationThe molecular weight will increase by 14.02 Da for each N-methyl group incorporated. This is a primary confirmation of successful synthesis.[2][14]
NMR Spectroscopy Structural ConfirmationN-Methyl Signal: A characteristic singlet or doublet for the N-CH₃ protons appears in the 1H NMR spectrum, typically between 2.7 and 3.1 ppm.[13] Cis/Trans Isomerism: The presence of both isomers in solution can lead to a doubling of NMR signals for the residues adjacent to the N-methylated amide bond, complicating spectral analysis.[13][15]

PART 4: Troubleshooting Guide

Troubleshooting Start Problem Detected Problem1 Incomplete Coupling of N-Me-AA (Positive Isatin/Kaiser Test) Start->Problem1 Problem2 Broad or Split Peak in HPLC Start->Problem2 Problem3 Low Final Yield Start->Problem3 Sol1a 1. Perform a second coupling (Double Couple) Problem1->Sol1a Sol2a This is likely due to cis/trans isomers of the N-methyl amide bond. This is not an impurity. Problem2->Sol2a Sol3a Optimize coupling at every step, especially for hindered residues. Problem3->Sol3a Sol1b 2. Switch to a stronger coupling reagent (e.g., HATU, COMU) Sol1a->Sol1b Sol1c 3. Use microwave assistance or increase temperature/time Sol1b->Sol1c Sol2b Verify by collecting fractions and re-injecting; isomers may interconvert. Run HPLC at a higher temperature. Sol2a->Sol2b Sol3b Ensure high-quality reagents and anhydrous conditions. Sol3a->Sol3b Sol3c Minimize unnecessary steps and transfers. Sol3b->Sol3c

Caption: Troubleshooting common issues in N-methylated peptide synthesis.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Li, P., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]

  • Al-Masum, M. (2015). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules. [Link]

  • Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Center for Integrated Protein Science Munich. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Simon, B., et al. (2017). Conformational analysis of N-methylated peptides. ResearchGate. [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. University of Barcelona. [Link]

  • Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]

  • NPTEL-NOC IITM. (2016). Structure determination of peptides I. YouTube. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

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Application Note: Site-Specific Protein Bioconjugation via 4-(Methylamino)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and precision imaging agents, relies heavily on the ability to modify proteins with absolute site-selectivity. Traditional bioconjugation strategies targeting native lysine or cysteine residues often yield heterogeneous product mixtures or require the disruption of structural disulfide bonds.

To overcome these limitations, the genetic incorporation of non-canonical amino acids (ncAAs) has emerged as a gold standard. This application note details the use of 4-(Methylamino)phenylalanine , an advanced N-methylated aniline derivative, for ultra-fast, site-specific protein modification. By leveraging periodate-mediated oxidative coupling, this protocol enables the chemoselective attachment of o-aminophenol-functionalized payloads to target proteins in under 5 minutes, preserving protein folding and function [1].

Mechanistic Rationale: The Power of the N-Methyl Inductive Effect

The choice of this compound over the more commonly used p-aminophenylalanine (pAF) is driven by fundamental physical organic chemistry.

In an oxidative coupling reaction, an o-aminophenol derivative (the payload) is oxidized by sodium periodate (NaIO₄) to form a highly electrophilic o-iminoquinone intermediate. The aniline nitrogen of the ncAA then acts as a nucleophile, attacking the intermediate to form a stable C–N bond [2].

The Causality of the N-Methyl Group: The addition of the secondary N-methyl group on the phenylalanine derivative increases the electron density of the aniline ring via inductive electron donation. This significantly enhances the nucleophilicity of the amine. Consequently, the activation energy for the nucleophilic attack is lowered, accelerating the reaction kinetics and driving the coupling to completion in 2–5 minutes at micromolar concentrations. This rapid kinetic profile prevents the off-target background oxidation of native amino acids that can occur during prolonged exposure to oxidants [1].

Mechanism A o-Aminophenol Derivative (Cargo) B Oxidant (e.g., NaIO4) 2-5 mins A->B C o-Iminoquinone Intermediate (Highly Electrophilic) B->C E C-N Bond Formation Chemoselective Coupling C->E D Protein-bound This compound D->E

Mechanistic pathway of periodate-mediated oxidative coupling with this compound.

Comparative Reaction Kinetics

To justify the transition to this compound, it is critical to benchmark its performance against traditional bioconjugation handles. The table below summarizes the quantitative advantages of this system.

Conjugation StrategyReactive HandleReaction TimeOptimal pH RangeChemoselectivity
Maleimide-ThiolNative Cysteine1–2 hours6.5–7.5Moderate (Cross-reacts with surface thiols)
NHS-EsterNative Lysine30–60 mins7.2–8.5Low (Yields heterogeneous mixtures)
Oxidative Couplingp-Aminophenylalanine30–60 mins6.0–6.5High
Oxidative Coupling This compound 2–5 mins 6.0–6.5 Ultra-High

Experimental Workflow

Workflow N1 1. Genetic Encoding Amber Suppression (UAG) N2 2. Target Protein with this compound N1->N2 N3 3. Oxidative Activation (NaIO4 + o-aminophenol) N2->N3 N4 4. Chemoselective Coupling Rapid Bioconjugation (pH 6.5) N3->N4 N5 5. Purified Bioconjugate (ADCs, Imaging Agents) N4->N5

Workflow for site-specific protein bioconjugation via oxidative coupling of this compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the structural integrity of the protein and the chemical fidelity of the reaction.

Phase 1: In Vivo Incorporation via Amber Suppression

Objective: Express the target protein with this compound incorporated at a genetically defined UAG stop codon.

  • Co-Transformation: Co-transform E. coli BL21(DE3) with your target gene plasmid (containing the UAG mutation) and a pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair evolved for aniline derivatives.

  • Culture Growth: Grow the culture in 2xYT medium at 37°C until the OD₆₀₀ reaches 0.6.

  • ncAA Addition: Supplement the culture with this compound to a final concentration of 1 mM.

    • Causality: Adding the ncAA prior to induction ensures the intracellular tRNA pool is fully charged, preventing ribosomal stalling and truncation at the amber codon.

  • Induction: Induce expression with 1 mM IPTG and 0.2% L-arabinose. Shift the temperature to 20°C and express for 16 hours.

    • Causality: The lower temperature slows translation, allowing the orthogonal machinery time to efficiently suppress the amber codon and promoting proper folding of the modified protein.

  • Purification: Purify the protein via standard affinity chromatography (e.g., Ni-NTA).

Phase 2: Periodate-Mediated Oxidative Coupling

Objective: Chemoselectively attach the o-aminophenol payload to the engineered protein.

  • Buffer Exchange (Critical Step): Desalt the purified protein into 50 mM Sodium Phosphate buffer, pH 6.5.

    • Causality: Maintaining pH 6.5 is absolute. At pH > 7.0, the risk of off-target oxidation of native tyrosine residues increases significantly. At pH < 6.0, the secondary amine of the ncAA becomes protonated (pKa ~ 4.8), rendering it non-nucleophilic and halting the reaction [2].

  • Reaction Assembly: Dilute the protein to 10–50 µM. Add the o-aminophenol-functionalized payload at a 5- to 10-fold molar excess.

  • Oxidative Activation: Initiate the reaction by adding freshly prepared Sodium Periodate (NaIO₄) to a final concentration of 1 mM.

  • Incubation: Incubate at room temperature for exactly 5 minutes.

    • Self-Validating Checkpoint: Upon the addition of NaIO₄, the solution should exhibit a transient color change (typically pale yellow to orange). This visually validates the successful generation of the highly electrophilic o-iminoquinone intermediate.

Phase 3: Quenching, Purification, and LC-MS Validation

Objective: Halt the reaction to prevent over-oxidation and verify the conjugate.

  • Reaction Quenching: Immediately pass the reaction mixture through a Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) pre-equilibrated with PBS (pH 7.4).

    • Causality: Physical removal of the oxidant via size-exclusion is highly preferred over chemical quenching with reducing agents (like DTT or TCEP). Strong reducing agents can reverse the oxidative coupling or reduce native disulfide bonds, destabilizing the protein structure.

  • Mass Spectrometry Validation: Analyze the purified bioconjugate via Intact Protein LC-MS.

    • Self-Validating Checkpoint: The final bioconjugate must exhibit a mass shift corresponding to the exact mass of the o-aminophenol cargo minus 2 Da . The loss of 2 Da accounts for the two protons lost during the oxidative C–N bond formation. The absence of +16 Da adducts confirms that off-target methionine oxidation did not occur.

References

  • Behrens, C. R., Hooker, J. M., Obermeyer, A. C., Romanini, D. W., Katz, E. M., & Francis, M. B. (2011). "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society, 133(41), 16398–16401. URL:[Link]

  • Obermeyer, A. C., Jarman, J. B., & Francis, M. B. (2014). "N-Terminal Modification of Proteins with o-Aminophenols." Journal of the American Chemical Society, 136(27), 9572–9579. URL:[Link]

Troubleshooting & Optimization

Minimizing racemization of 4-(Methylamino)phenylalanine during activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis Core

Topic: Minimizing Racemization of 4-(Methylamino)phenylalanine During Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-PS-2026-02-28-001

Introduction: The Challenge of N-Methylated Residues

Welcome to the technical support guide for a common yet critical challenge in solid-phase peptide synthesis (SPPS): the racemization of N-methylated amino acids, specifically this compound. Due to the steric hindrance imposed by the N-methyl group, these residues are notoriously difficult to couple and are highly susceptible to racemization during the activation step. This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies, and optimized protocols to help you maintain the stereochemical integrity of your peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to racemization than its non-methylated counterpart, Phenylalanine?

A1: The primary reason lies in the mechanism of activation. During the formation of the active ester (e.g., an O-acylisourea or a HOBt/Oxyma ester), the carbonyl group of the amino acid is rendered more electrophilic. This increased electrophilicity enhances the acidity of the alpha-proton (the hydrogen atom on the chiral carbon). For a standard amino acid, this is less of an issue. However, with N-methylated amino acids, the equilibrium can shift towards the formation of an azlactone (oxazolone) intermediate. While 5(4H)-oxazolones are known to be key intermediates in the racemization of non-methylated amino acids, the situation is slightly different for N-methylated residues. For N-methylated amino acids, racemization is thought to occur primarily through direct enolization of the activated species, a process that is unfortunately quite facile under standard coupling conditions.

Q2: I'm observing significant epimerization in my peptide containing this compound. Which coupling reagent is the likely culprit?

A2: While many factors can contribute, your choice of coupling reagent is a critical variable. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used alone, are notorious for inducing high levels of racemization. This is because the O-acylisourea intermediate they form is highly reactive and has a long enough lifespan to undergo enolization before being intercepted by the incoming amine. The use of certain additives can mitigate this, but some combinations are still problematic. For instance, the use of HOBt with carbodiimides, while a classic strategy, can still lead to significant racemization with sterically hindered N-methylated amino acids.

Q3: What are the recommended coupling reagents to minimize racemization of this compound?

A3: For N-methylated amino acids, the best choice is generally a uranium/iminium-based reagent. Reagents like HATU, HBTU, and HDMA have been shown to significantly suppress racemization. These reagents rapidly convert the carboxylic acid to a less reactive, more stable active ester (an aminium/uronium active ester), which is less prone to enolization. Furthermore, the reaction mechanism of these reagents often involves a "base-free" activation, which helps to minimize the presence of a base that could otherwise promote racemization.

Q4: Can the choice of solvent impact the degree of racemization?

A4: Absolutely. The polarity of the solvent can influence the rate of racemization. More polar solvents like Dimethylformamide (DMF) can stabilize the enolate intermediate, thereby increasing the likelihood of racemization. In some cases, switching to a less polar solvent system, such as Dichloromethane (DCM) or a mixture of DMF and DCM, can be beneficial. However, solubility of the protected amino acid and the growing peptide chain must also be taken into consideration.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow

G Start Problem: High Degree of Racemization Observed for this compound CheckReagent Step 1: Review Coupling Reagent and Additives Start->CheckReagent CheckBase Step 2: Examine Base and Stoichiometry CheckReagent->CheckBase If using HATU/HBTU, proceed. If using Carbodiimide, switch to HATU. CheckTemp Step 3: Evaluate Reaction Temperature CheckBase->CheckTemp If using excess base, reduce to ~1.0 eq. or use a weaker base. CheckTime Step 4: Analyze Activation and Coupling Time CheckTemp->CheckTime If coupling at room temp, try 0°C. Solution Resolution: Stereochemically Pure Peptide CheckTime->Solution If pre-activation is long, reduce time or perform in-situ activation.

Caption: A logical workflow for troubleshooting racemization.

Problem Symptom Potential Cause Recommended Action
High percentage of D-isomer detected by chiral HPLC. Use of carbodiimide reagents (DCC, DIC) without racemization-suppressing additives.Switch to a uranium-based coupling reagent such as HATU or HBTU. These are generally considered the gold standard for difficult couplings.
Significant epimerization even with HATU/HBTU. Excess of tertiary amine base (e.g., DIPEA, NMM).The base, while necessary for the coupling reaction, can promote racemization by abstracting the alpha-proton. Reduce the amount of base to the minimum required, typically 1.0 to 1.5 equivalents. Alternatively, consider using a sterically hindered, non-nucleophilic base like 2,4,6-collidine.
Racemization is still observed after optimizing the reagent and base. Prolonged pre-activation time.The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Minimize the pre-activation time. Ideally, the activated species should be generated in situ with the resin-bound amine already present.
Inconsistent results between batches. Reaction temperature fluctuations.The rate of racemization is temperature-dependent. Perform the activation and coupling steps at a controlled, reduced temperature, such as 0°C, to slow down the rate of enolization.

Part 3: Optimized Experimental Protocols

The following protocols are designed to serve as a starting point for your experiments. Optimization may be necessary based on your specific peptide sequence and solid support.

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for most standard applications involving the coupling of Fmoc-4-(Methylamino)phenylalanine-OH.

Materials:

  • Fmoc-4-(Methylamino)phenylalanine-OH (1.0 eq)

  • HATU (0.95 eq)

  • 2,4,6-Collidine (2.0 eq)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-4-(Methylamino)phenylalanine-OH and HATU in a minimal amount of anhydrous DMF.

  • Activation: Add the 2,4,6-Collidine to the activation solution. Allow the mixture to pre-activate for no more than 2 minutes at room temperature.

  • Coupling: Immediately add the activation solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, and then DMF again.

Diagram: Coupling Protocol Workflow

G ResinPrep Resin Swelling & Fmoc Deprotection Coupling Add to Resin & React (2-4h) ResinPrep->Coupling Activation Prepare Activation Solution: Amino Acid + HATU PreActivation Add Collidine & Pre-activate (<= 2 min) Activation->PreActivation PreActivation->Coupling Wash Wash Resin Coupling->Wash

Caption: Step-by-step workflow for low-racemization coupling.

Part 4: Comparative Data

The following table summarizes the typical extent of racemization observed with different coupling conditions for N-methylated amino acids. These are representative values and can vary based on the specific residue and sequence context.

Coupling Reagent Additive Base Typical Racemization (%) Reference
DICNoneDIPEA15-30%
DICHOBtDIPEA5-15%
HBTUNoneDIPEA< 2%
HATUNoneCollidine< 1%

References

  • Coupling Reagents for the Synthesis of Peptides Containing N-Methylated Amino Acids. Journal of Peptide Science. Available at: [Link]

  • A New Reagent for Peptide Coupling: HATU. Tetrahedron Letters. Available at: [Link]

  • Racemization in Peptide Synthesis. Chemical Reviews. Available at: [Link]

Troubleshooting solubility issues of 4-(Methylamino)phenylalanine in DMF

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving solubility challenges of 4-(Methylamino)phenylalanine in Dimethylformamide (DMF), designed for chemists and researchers in drug development and peptide synthesis.

Technical Support Center: this compound

Welcome to the technical support resource for handling this compound. This guide is structured to provide direct, actionable solutions to common solubility issues encountered when using N,N-Dimethylformamide (DMF) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting methodologies to ensure your experimental success.

Troubleshooting Guide: Solubility in DMF

This section addresses the most pressing issue reported by users: the difficulty in achieving a clear, homogenous solution of this compound in DMF.

Question: I'm struggling to dissolve this compound in DMF at my target concentration. The material remains a suspension or a cloudy solution. What are the primary causes and what should I try first?

Answer:

This is a common challenge rooted in the unique physicochemical properties of both the solute and the solvent. This compound, like other amino acids, is a zwitterionic compound, possessing both a positive (amino group) and a negative (carboxyl group) charge at its isoelectric point. This structure favors strong intermolecular interactions (crystal lattice energy) and interaction with protic solvents.

DMF is a polar aprotic solvent. While it has a large dipole moment, it cannot donate hydrogen bonds, only accept them. This limits its ability to effectively solvate the charged groups of the zwitterion, leading to poor solubility.[1][2] The bulky, hydrophobic phenyl ring further complicates simple dissolution.[3]

Follow this systematic troubleshooting workflow to address the issue, starting with the least aggressive methods.

Troubleshooting_Workflow A Start: Insoluble this compound in DMF B Mechanical Agitation: - Vortex vigorously - Magnetic stirring (min. 30 mins) A->B Step 1 C Sonication: - Use bath sonicator - 15-30 min cycles B->C If not dissolved G Solution Achieved B->G Success D Gentle Heating: - Warm to 40-50°C - Monitor for degradation C->D If not dissolved C->G Success E Co-Solvent Addition: - Add DMSO (5-10% v/v) - Or NMP (5-10% v/v) D->E If not dissolved D->G Success F pH Adjustment / Salt Formation: - Add minimal HCl or TFA (for basicity) - Or minimal base (e.g., DIPEA) (for acidity) E->F If not dissolved E->G Success F->G Success H Still Insoluble: Re-evaluate concentration & solvent choice F->H Failure

Fig 1. Step-by-step troubleshooting workflow for dissolving this compound in DMF.

1. Mechanical & Physical Intervention:

  • Vigorous Agitation: Simple magnetic stirring or vortexing is often insufficient. Ensure you are stirring vigorously for an extended period (at least 30 minutes).

  • Sonication: This is a highly effective first step. The high-frequency sound waves create cavitation, which breaks apart solute aggregates and enhances solvent-solute interaction.[4][5] This process is much more efficient than simple stirring and introduces minimal heat.[6]

2. Thermal Intervention:

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the activation energy required for dissolution.[7] Warm the mixture to 40-50°C. Caution: Do not overheat, as this can cause degradation of the amino acid derivative or the DMF solvent itself.[2] The solubility of most amino acids increases with temperature.[8]

Protocol 1: Dissolution via Sonication and Gentle Heating
  • Preparation: Add the weighed amount of this compound to your desired volume of DMF in a sealed vial. Add a small magnetic stir bar.

  • Initial Stirring: Place the vial on a magnetic stir plate and stir vigorously for 15 minutes at room temperature.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15-minute intervals. After each interval, remove the vial and visually inspect the solution.

  • Gentle Heating: If the compound is still not dissolved, place the vial in a heating block or water bath set to 45°C. Continue stirring.

  • Monitoring: Monitor the solution for clarity. Do not heat for more than 1-2 hours to minimize potential degradation.

  • Final Check: Once dissolved, allow the solution to cool to room temperature. Observe if any precipitation occurs. If it remains clear, the solution is stable at that concentration.

Frequently Asked Questions (FAQs)

Question: Why is DMF a common solvent for peptide synthesis if solubility can be an issue?

Answer: DMF is a "gold-standard" solvent in solid-phase peptide synthesis (SPPS) for several key reasons that often outweigh its occasional solubility challenges.

  • Excellent Resin Swelling: It effectively swells the polystyrene resins commonly used in SPPS, allowing reagents to access the growing peptide chain.

  • High Polarity: Its high polarity helps to solvate the growing peptide chain and prevent aggregation.[2]

  • Aprotic Nature: As an aprotic solvent, it does not interfere with the coupling reactions by donating protons.

  • Good Solubilizing Power for Reagents: It effectively dissolves most coupling reagents (like HBTU, HATU) and protected amino acids.[9]

The challenge with specific amino acids like this compound arises from a mismatch in solvation capability for its zwitterionic form compared to its protected (e.g., Fmoc-protected) counterpart used in synthesis.

Question: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What does this mean and how can I fix it?

Answer: This indicates that you created a supersaturated solution. The increased thermal energy temporarily allowed the solvent to accommodate more solute than it can stably hold at room temperature. Upon cooling, the system returns to its lower energy state, and the excess solute precipitates.

To fix this, you have two primary options:

  • Work at a Lower Concentration: Your target concentration is likely above the compound's solubility limit in pure DMF at room temperature.

  • Use a Co-solvent: Introduce a small amount of a stronger, compatible solvent to create a solvent system with higher solubilizing power.

Question: What co-solvents are recommended for use with DMF, and how do they work?

Answer: The most effective co-solvents are typically those that are miscible with DMF but have slightly different properties that can address DMF's weaknesses.

Co-SolventRecommended % (v/v)Mechanism of ActionKey Considerations
DMSO 5-20%Higher polarity and strong hydrogen bond acceptor. Helps disrupt solute-solute interactions.[9]Can be difficult to remove under vacuum. May oxidize sensitive residues like Cysteine or Methionine.[10]
NMP 5-20%Similar to DMF but often a slightly better solvent for complex structures. Considered a stronger peptide-solvating agent.[2]More expensive than DMF. Also classified as a reprotoxic solvent.
Water < 5%If the compound has some water solubility, a very small amount can help solvate the zwitterionic ends.Use with caution. Water can interfere with many organic reactions (e.g., hydrolysis of activated esters in peptide coupling).

Mechanism of Co-solvency: A co-solvent works by altering the overall properties of the solvent mixture, reducing the interfacial tension between the solute and the solvent.[11][12] It disrupts the solvent's self-association (like the dipole stacking in DMF) and introduces new interactions (e.g., stronger hydrogen bond acceptance from DMSO) that can more effectively solvate the solute.

Fig 2. Diagram comparing solvation forces in pure DMF versus a DMF/DMSO co-solvent system.
Question: Can I adjust the pH to improve solubility in DMF?

Answer: Yes, this is an advanced but powerful technique. By adding a small amount of a strong acid or base, you can protonate or deprotonate the zwitterion, converting it into a salt.[13] These resulting salts often have significantly different (and usually better) solubility profiles in organic solvents because the strong ionic interactions within the crystal lattice are replaced by ion-pairing in solution.

  • To create the hydrochloride salt: Add a stoichiometric equivalent (or slight excess) of HCl (e.g., as a solution in dioxane) or a few microliters of trifluoroacetic acid (TFA). This will protonate the carboxylate group, leaving a positively charged ammonium species.

  • To create a deprotonated species: Add a non-nucleophilic organic base like diisopropylethylamine (DIPEA). This will deprotonate the ammonium group, leaving a negatively charged carboxylate.

Protocol 2: In-Situ Salt Formation for Enhanced Solubility

  • Setup: Suspend the this compound in DMF at your target concentration in a clean, dry vial.

  • Acid Addition: While stirring, add a strong acid like TFA dropwise (e.g., 1-2 equivalents).

  • Observation: Stir for 15-30 minutes. In many cases, the suspension will clarify as the soluble salt form is generated.

  • Considerations: Be aware that the presence of acid or base will change the reactivity of your solute and may not be compatible with downstream applications. This method is common in peptide chemistry where acidic or basic conditions are often used in subsequent steps.[14]

References

  • Jia, X., Wang, M., & Chen, F. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... ResearchGate. Available at: [Link]

  • Garr, E. J. (1968). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Sravani, G., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Mondal, A., & Bagchi, S. (2023). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. SSRN. Available at: [Link]

  • Al-Akkam, E. J., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Karan, K., & Sahin, E. (2009). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC - NIH. Available at: [Link]

  • Saadati-Eskandari, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 4-Dimethylamino-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • PubChem. (n.d.). 4-Methylphenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Available at: [Link]

  • Valente, D., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available at: [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Wimley, W. C., et al. (2003). Temperature dependence of amino acid hydrophobicities. PMC - NIH. Available at: [Link]

  • SciSpace. (2022). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Available at: [Link]

  • ACS Publications. (2016). Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B. Available at: [Link]

  • Basak, S., & Datta, S. (n.d.). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. International Journal of ChemTech Research. Available at: [Link]

  • PMC. (n.d.). Sonication-assisted emulsification: Analyzing different polymers in aqueous systems for microparticle preparation by the double emulsion technique. Available at: [Link]

  • The Wolfson Centre for Applied Structural Biology. (2008). Effect of Additives on Protein Aggregation. Available at: [Link]

  • ResearchGate. (2020). Morphology-Controlled Self-Assembly and Synthesis of Biopolyimide Particles from 4-Amino-l-phenylalanine. Available at: [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • ResearchGate. (2016). Is sonication essential in solubility testing of a substance?. Available at: [Link]

  • JPT. (n.d.). Peptide Solubilization. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • AIChE. (2011). Enzyme activity evaluation of organic solvent-treated phenylalanine ammonia lyase. Available at: [Link]

  • RSC Publishing. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. Available at: [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Available at: [Link]

  • Google Patents. (n.d.). US20080064856A1 - Methods for reducing protein aggregation.
  • PMC. (n.d.). Optimization of the sonication process for meloxicam nanocrystals preparation. Available at: [Link]

  • Qsonica. (n.d.). Creating Cannabis Nanoemulsions. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-(Methylamino)phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Windows & Kinetics for 4-(Methylamino)phenylalanine (4-Me-Phe) Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Protein Engineering Division

Executive Summary & Mechanistic Overview

Welcome to the technical support hub for non-canonical amino acid (ncAA) incorporation. You are likely encountering issues with the genetic encoding of This compound (4-Me-Phe) . Unlike standard bio-orthogonal handles (e.g., azides or alkynes), 4-Me-Phe presents a unique "reaction time" paradox during translation.

The incorporation of 4-Me-Phe is typically driven by an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) , usually a variant of the Methanocaldococcus jannaschii TyrRS (MjTyrRS) in E. coli or Methanosarcina PylRS in eukaryotic systems [1, 2].[1]

The Core Challenge: Optimization is not just about "longer is better." You are balancing two competing kinetic vectors:

  • Aminoacylation Kinetics (

    
    ):  The evolved synthetase is likely 
    
    
    
    to
    
    
    -fold slower than the wild-type enzyme, requiring longer induction times for sufficient charging [3].
  • Metabolic Instability: The secondary aniline amine on 4-Me-Phe is susceptible to oxidation and cellular efflux. Prolonged incubation leads to degradation products or toxicity, stalling the ribosome.

Diagnostic Workflow: The "Reaction Time" Matrix

Before altering your protocol, identify which kinetic bottleneck is limiting your yield.

OptimizationLogic Start Low Protein Yield with 4-Me-Phe Check1 Is Full-Length Protein Visible? Start->Check1 Truncated Truncated Product (Stop Codon Termination) Check1->Truncated No / Faint Band LowYield Full Length but Low Concentration Check1->LowYield Yes, but weak Sol_Kinetics Issue: Synthetase Kinetics Action: Increase [ncAA] & Induction Time Truncated->Sol_Kinetics Sol_Stability Issue: ncAA Degradation/Toxicity Action: Pulse-Induction Strategy LowYield->Sol_Stability

Figure 1: Decision matrix for diagnosing incorporation failures based on protein expression patterns.

Protocol: Kinetic Optimization of Incorporation

Do not rely on standard 16-hour overnight induction protocols used for canonical proteins. The incorporation of 4-Me-Phe requires a Time-Course Optimization Experiment .

Materials Required
  • Host: E. coli BL21(DE3) or C321.ΔA (Release Factor 1 deficient strains are recommended to minimize truncation) [4].

  • Plasmid System: pEVOL or pULTRA vector carrying the specific MjTyrRS variant and tRNA

    
    .
    
  • ncAA: this compound (dissolved in 0.1M NaOH or HCl, neutralized to pH 7.4 before addition).

Step-by-Step Methodology
Phase 1: The Pulse-Feed Strategy

Instead of a single addition, maintain the intracellular concentration of 4-Me-Phe above the synthetase


 without triggering toxicity.
  • Inoculation: Grow cells in 2xYT or TB media (glucose-free) to OD

    
     = 0.5.
    
  • Pre-Induction (T = -30 min): Add 4-Me-Phe to a final concentration of 1 mM .

    • Why? Allows active transport or passive diffusion to reach equilibrium before the ribosome demands the charged tRNA.

  • Induction (T = 0): Induce protein expression (e.g., 0.5 mM IPTG for T7 systems).

  • Temperature Shift: Reduce temperature to 25°C - 30°C .

    • Critical: Lower temperatures stabilize the evolved synthetase (often thermally unstable) and slow down translation, giving the slow synthetase time to "catch up" and charge the tRNA, reducing read-through errors [5].

Phase 2: The Time-Course Harvest

Split your culture into 4 aliquots and harvest at different "Reaction Times" post-induction:

  • 4 Hours: Checks for rapid toxicity/proteolysis.

  • 8 Hours: Often the sweet spot for unstable ncAAs.

  • 12 Hours: Standard.

  • 24 Hours: Checks for maximum accumulation vs. degradation.

Data Analysis Table
Observation (Western Blot)DiagnosisCorrective Action
Strong band at 4h, fades at 12h Product instability or cellular proteolysis.Harvest early (4-6h) or add protease inhibitors.
No band at 4h, weak at 12h Slow Synthetase Kinetics (

limit).
Increase ncAA conc. to 2-5 mM; extend time to 24h.
Truncated protein (lower MW) Ribosome stalling / RF1 competition.Use RF1-deficient strain (e.g., C321.ΔA); increase tRNA plasmid copy number.
High background in -ncAA control Synthetase promiscuity.The enzyme is incorporating Phe or Tyr.[2] Re-evaluate synthetase variant.

Troubleshooting & FAQs

Q1: The 4-Me-Phe precipitates when added to the media. What is happening?

A: this compound has a secondary amine and a carboxylic acid. It is zwitterionic. If you dissolve it in high molarity NaOH and drop it directly into phosphate-buffered media, the local pH shift can cause precipitation.

  • Fix: Dissolve in a minimal volume of 1M HCl or NaOH, then dilute with water. Adjust the stock solution pH to ~7.0–7.5 before adding to the culture. Filter sterilize, do not autoclave.

Q2: My "Reaction Time" is 18 hours, but the yield is lower than at 6 hours. Why?

A: This indicates Metabolic Instability or Toxicity .

  • Oxidation: The methylamino group can slowly oxidize in aerated cultures, generating reactive species that may be toxic to the cell or lead to proteasomal degradation of the tagged protein.

  • Efflux: E. coli has non-specific efflux pumps that may actively remove the ncAA over time.

  • Fix: Add antioxidants (e.g., 1 mM Ascorbic Acid) to the media during induction to protect the aniline moiety.

Q3: Can I use this for bio-orthogonal chemistry?

A: Yes, but the "reaction time" changes context here. If you are using the incorporated 4-Me-Phe for a post-translational coupling (e.g., oxidative coupling with phenylene diamines), the methyl group alters the nucleophilicity compared to p-aminophenylalanine.

  • Note: The secondary amine is more nucleophilic but also more sterically hindered. Reaction times for conjugation will be longer than for primary anilines.

Visualizing the Kinetic Bottleneck

The following diagram illustrates the competition inside the ribosome. Your goal is to bias the "Successful Incorporation" pathway over the "Termination" pathway.

RibosomeCompetition cluster_success Pathway A: Success cluster_failure Pathway B: Failure Ribosome Ribosome at UAG Codon Charged_tRNA 4-Me-Phe-tRNA (CUA) Ribosome->Charged_tRNA High [ncAA-tRNA] RF1 Release Factor 1 (RF1) Ribosome->RF1 Low [ncAA-tRNA] FullLength Full Length Protein Charged_tRNA->FullLength Truncation Truncated Peptide RF1->Truncation Synthetase MjTyrRS Variant (Rate Limiting Step) Synthetase->Charged_tRNA Aminoacylation ncAA_Conc [4-Me-Phe] Concentration ncAA_Conc->Synthetase Drives Kinetics

Figure 2: Kinetic competition at the amber codon. High intracellular concentration of aminoacylated tRNA is required to outcompete Release Factor 1.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3][4][5][6] Nature, 510(7504), 205-215.

  • Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment – Expanding the chemistry in biology. Chemical Science, 6(1), 50-69.

  • Young, D. D., & Schultz, P. G. (2010). Playing with the molecules of life. ACS Chemical Biology, 5(10), 907-917.

  • Lajoie, M. J., et al. (2013).[4][7] Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360.

  • Wang, L., & Schultz, P. G. (2001). A general approach for the generation of orthogonal tRNAs.[8][9] Chemistry & Biology, 8(9), 883-890.

Sources

Technical Support Center: Resolving Aggregation in 4-(Methylamino)phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter synthesis and purification failures when working with non-canonical amino acids. Incorporating 4-(Methylamino)phenylalanine (4-MeNH-Phe) into a peptide sequence introduces unique structural challenges.

While the methylamino group (


) at the para-position of the phenyl ring is highly valuable for drug design, it acts as a potent hydrogen bond donor/acceptor and enhances electron density on the aromatic ring. This dramatically increases 

stacking and inter-chain hydrogen bonding. The result is severe

-sheet-like self-assembly, leading to on-resin aggregation during Solid Phase Peptide Synthesis (SPPS) and catastrophic peak broadening during HPLC purification[1].

This guide provides field-proven, self-validating methodologies to overcome these aggregation hurdles.

Diagnostic Workflow

Before altering your chemistry, you must identify where the aggregation is occurring. Use the workflow below to isolate the failure point.

Workflow Start Peptide Synthesis with 4-MeNH-Phe SPPS_Check In-Process Monitoring (UV Fmoc / LC-MS) Start->SPPS_Check Agg_Resin On-Resin Aggregation (Deletion Sequences) SPPS_Check->Agg_Resin Yield Drop / Deletions Agg_HPLC HPLC Aggregation (Broad Peaks/Tailing) SPPS_Check->Agg_HPLC Poor Resolution Fix_SPPS Optimize SPPS: - DCM/DMF/NMP Mix - 0.1M LiCl - Heat (75°C) Agg_Resin->Fix_SPPS Fix_HPLC Optimize HPLC: - Polymeric Column - Isopropanol Modifier - Heat (60°C) Agg_HPLC->Fix_HPLC

Diagnostic workflow for identifying and resolving 4-MeNH-Phe peptide aggregation.

Frequently Asked Questions (FAQs)

Q: Why does my peptide sequence containing 4-MeNH-Phe fail during SPPS with major deletion products? A: The secondary amine on the aromatic ring of 4-MeNH-Phe drives the growing peptide chains to self-associate into stable aggregates on the resin[1]. This inter-chain aggregation physically shields the terminal


-amine, preventing complete Fmoc deprotection and subsequent amino acid coupling. Because the reagents cannot penetrate the aggregated matrix, the synthesizer continues the cycle without adding the next residue, resulting in truncated or deletion sequences[2].

Q: Standard DMF isn't working. How can I prevent on-resin aggregation during the coupling steps? A: You must thermodynamically disrupt the hydrogen bonding network. Switching to a more disruptive solvent system, such as N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1), significantly improves solvation[1]. Additionally, incorporating chaotropic salts (e.g., 0.1 M LiCl) provides the ionic interference needed to break inter-chain associations[3].

Q: My crude peptide crashes out during HPLC purification or shows severe peak tailing. How do I resolve this? A: This is a classic symptom of secondary interactions and self-assembly in the mobile phase. The low solubility of 4-MeNH-Phe peptides in standard acidic aqueous conditions (like 0.1% TFA) promotes aggregation, leading to broad, unresolved peaks[4]. To resolve this, switch from a standard silica-based C18 column to a polymeric stationary phase (e.g., PLRP-S), which eliminates secondary silanol interactions[4]. Furthermore, adding a stronger organic modifier like isopropanol (IPA) to your mobile phase, or running the column at an elevated temperature (60°C), will maintain the peptide in a monomeric state during elution[5].

Quantitative Comparison of Anti-Aggregation Solvents

To select the appropriate intervention, consult the table below, which summarizes the efficacy of various solvent systems against 4-MeNH-Phe aggregation.

Solvent/Additive SystemSolvation PowerMechanism of ActionRecommended Stage
100% DMF LowBaseline solvationRoutine SPPS (Non-aggregating)
NMP/DMF (1:1) MediumEnhanced dipole interactionMild on-resin aggregation
DCM/DMF/NMP (1:1:1) High"Magic mixture"; disrupts hydrophobic packingSevere on-resin aggregation
0.1 M LiCl in DMF Very HighChaotropic disruption of H-bondsRefractory SPPS sequences
5-10% Isopropanol HighDisrupts

stacking in aqueous media
HPLC Purification

Self-Validating Experimental Protocols

Do not rely on blind synthesis. The following protocols are designed as closed-loop systems, requiring empirical validation before proceeding to the next step.

Protocol 1: Optimized SPPS Workflow for 4-MeNH-Phe Peptides

Objective: Prevent


-sheet formation during chain elongation.
  • Resin Preparation: Swell a low-loading PEG-based resin (0.2 - 0.3 mmol/g) in a 1:1:1 mixture of DCM/DMF/NMP for 30 minutes. Low-loading resins increase the spatial distance between growing chains, reducing intermolecular cross-talk[2].

  • Coupling Condition: Dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in the DCM/DMF/NMP "magic mixture" containing 0.1 M LiCl[1]. Add DIPEA (8 eq) and transfer to the reaction vessel. Couple for 45 minutes at 75°C using microwave assistance.

  • Validation Check (Critical): After the subsequent Fmoc deprotection step, monitor the UV absorbance of the dibenzofulvene adduct in the effluent at 301 nm.

    • Self-Validation: If the integrated peak area drops by >10% compared to the previous cycle, aggregation is occurring. Do not proceed. Perform a secondary deprotection with 20% piperidine in NMP containing 1% Triton X-100 to rescue the sequence before the next coupling[3].

Protocol 2: HPLC Solubilization and Purification

Objective: Maintain the peptide as a monomer during chromatographic isolation.

  • Sample Solubilization: Dissolve the crude lyophilized peptide in a chaotropic loading buffer: 20% Acetonitrile, 10% Isopropanol (IPA), 70% Water, containing 6 M Guanidine-HCl. Sonicate for 5 minutes.

  • Column Selection: Equip the HPLC with a poly(styrene/divinylbenzene) PLRP-S polymeric column. Pre-heat the column compartment to 60°C to provide thermal disruption of

    
     stacking[4].
    
  • Mobile Phase Setup:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile/IPA (80:20 v/v)[5].

  • Validation Check (Critical): Inject a 5 µL analytical test pulse before committing the bulk crude.

    • Self-Validation: Calculate the asymmetry factor (

      
      ) of the main peak. If 
      
      
      
      , secondary interactions are still present. Increase the column temperature by an additional 5°C or increase the IPA concentration in Buffer B by 5% until
      
      
      . Only then should you proceed with the preparative injection.

Mechanistic Pathway of Solubilization

Understanding how your interventions work allows for better on-the-fly troubleshooting. The diagram below illustrates how chaotropic agents intercept the aggregation pathway.

Mechanism A 4-MeNH-Phe Residue B Intermolecular H-Bonding & pi-pi Stacking A->B C Beta-Sheet Formation & Aggregation B->C E Disruption of H-Bond Network C->E Intervention D Chaotropic Agents (e.g., LiCl, Gu-HCl) D->E F Solubilized Peptide Monomer E->F

Mechanistic pathway of 4-MeNH-Phe aggregation and chaotropic solubilization.

References

  • Biotage.What do you do when your peptide synthesis fails?
  • BenchChem.Technical Support Center: Purification of Fmoc-Peptides by HPLC.
  • PubMed Central (PMC).A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation.
  • PubMed Central (PMC).Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • GenScript.Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.

Sources

Technical Support Center: Enhancing Coupling Efficiency of Hindered 4-(Methylamino)phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the coupling of sterically hindered 4-(Methylamino)phenylalanine derivatives. The N-methyl group on the alpha-amino moiety, while often crucial for enhancing the pharmacological properties of peptides, introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal coupling efficiencies in your peptide synthesis endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Yield or Incomplete Reaction

Q: I am observing a low yield of my desired peptide, and reaction monitoring indicates incomplete coupling to the this compound residue. What are the likely causes and how can I resolve this?

A: This is the most common issue when working with N-methylated amino acids and typically stems from a combination of steric hindrance and reduced nucleophilicity of the secondary amine.[1][2] Standard coupling conditions are often insufficient to drive the reaction to completion.

Potential Causes & Recommended Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may lack the reactivity needed for such a sterically demanding coupling.[1][3]

    • Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts such as HATU , HCTU , or COMU , and phosphonium salts like PyAOP or PyBOP are highly recommended for these challenging couplings.[1][4] For particularly difficult sequences, the more reactive brominated phosphonium salt, PyBrOP , can be effective.[1][4]

  • Insufficient Reaction Time: The kinetics of coupling to a hindered N-methyl amine are significantly slower than to a primary amine.

    • Solution: Increase the reaction time. While standard couplings may be complete in 1-2 hours, couplings involving this compound may require 4-12 hours or even longer. It is crucial to monitor the reaction progress.

  • Suboptimal Reagent Stoichiometry: An insufficient excess of reagents may not be enough to overcome the high activation energy of the reaction.

    • Solution: Increase the equivalents of the amino acid, coupling reagent, and base. A common starting point is to use 3-5 equivalents of each relative to the free amine on the resin.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, physically blocking the reactive N-terminal amine.[5]

    • Solution:

      • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP with a "chaotropic" salt like LiCl (0.5 M) to disrupt hydrogen bonding.[1]

      • Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (SPPS) can provide the necessary energy to overcome kinetic barriers and disrupt aggregation, significantly enhancing coupling efficiency.[1]

  • Single Coupling Insufficiency: For highly demanding couplings, a single reaction cycle may not be enough to achieve a quantitative yield.

    • Solution: Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[6]

Issue 2: Side Product Formation

Q: My mass spectrometry analysis shows unexpected side products. What are the common side reactions and how can I mitigate them?

A: Side reactions can be a significant issue, particularly when using highly reactive reagents and extended reaction times.

Potential Causes & Recommended Solutions:

  • Guanidinylation of the N-terminus: This is a known side reaction when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU, HCTU). The reagent can react directly with the N-terminal secondary amine, forming a guanidinium cap that terminates the peptide chain.[1][7]

    • Solution:

      • Avoid Large Excess: Do not use a large excess of the uronium/aminium reagent.[1]

      • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent short (1-5 minutes) before adding it to the resin.[1]

      • Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not cause this side reaction and are an excellent alternative if guanidinylation is a persistent problem.[7]

  • Racemization: The chiral integrity of the amino acid being coupled can be compromised under certain conditions.

    • Solution:

      • Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA), especially if the risk of racemization is high.[1][8]

      • Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can help suppress racemization.[4][9] Note that many modern coupling reagents like HATU already incorporate an HOAt moiety.

      • Temperature Control: Avoid excessive heating. If using microwave synthesis, ensure the temperature is well-controlled.

Frequently Asked Questions (FAQs)

Q1: Why is the standard ninhydrin (Kaiser) test not suitable for monitoring the coupling to this compound?

The ninhydrin test is designed to detect primary amines. Since the N-terminal amine of this compound is a secondary amine, it will not produce the characteristic blue/purple color upon reaction with ninhydrin. A false negative result (yellow/colorless) will be observed even if the coupling is incomplete.

Solution: Use the bromophenol blue (BPB) test .[1] This test monitors the presence of unreacted secondary amines. A blue or green color on the resin beads indicates an incomplete reaction, while a yellow color signifies a complete coupling.[1]

Q2: What are the key differences between uronium/aminium and phosphonium coupling reagents for this application?

Both classes of reagents are highly effective for hindered couplings.[9] The primary difference lies in their potential side reactions.

Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium HATU, HCTU, COMUExtremely fast and efficient.[4][9] Solutions in DMF are generally stable.Can cause N-terminal guanidinylation if used in large excess, leading to chain termination.[1]
Phosphonium PyBOP, PyAOP, PyBrOPHigh coupling efficiency with low racemization risk.[9] Does not cause guanidinylation.[7]Solutions in DMF have moderate stability and should be prepared fresh daily. Can be more expensive.

Q3: Can I perform on-resin N-methylation as an alternative to using the this compound building block directly?

Yes, on-resin N-methylation is a viable alternative strategy.[1] This multi-step process typically involves:

  • Protecting the preceding primary amine as a sulfonamide (e.g., using o-nitrobenzenesulfonyl chloride, o-NBS-Cl).

  • Methylating the sulfonamide nitrogen using a methylating agent (e.g., methyl iodide or methyl p-toluenesulfonate) and a base.

  • Removing the sulfonamide protecting group to reveal the N-methylated amine.

This method avoids the need to synthesize and incorporate the expensive N-methylated amino acid building block directly.[1]

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for coupling Fmoc-4-(Methylamino)phenylalanine-OH onto a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal primary amine

  • Fmoc-4-(Methylamino)phenylalanine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the solvent. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once more.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of Fmoc-4-(Methylamino)phenylalanine-OH and 3.95 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIPEA to the solution.

    • Agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the pre-activated coupling solution to the washed resin. Agitate at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Take a small sample of resin beads.

    • Wash them thoroughly with DMF and then Dichloromethane (DCM).

    • Perform the bromophenol blue (BPB) test . A yellow color indicates completion. If the beads are blue or green, the reaction is incomplete.

  • Recoupling (if necessary): If the BPB test is positive (blue/green), drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 4-6 (double coupling).

  • Final Washing: Once the coupling is complete (BPB test is yellow), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection/coupling cycle or final cleavage.

Visual Workflow and Decision Making

Troubleshooting Workflow for Low Coupling Yield

G start Low Coupling Yield Detected (via Bromophenol Blue Test) reagent_check Is a high-reactivity reagent (e.g., HATU, PyAOP) being used? start->reagent_check time_check Was reaction time extended (4+ hours)? reagent_check->time_check Yes change_reagent Switch to HATU, HCTU, PyAOP, or PyBrOP reagent_check->change_reagent No solvent_check Is peptide aggregation suspected? time_check->solvent_check Yes increase_time Increase Reaction Time (up to 12h) time_check->increase_time No double_couple Perform Double Coupling microwave Consider Microwave-Assisted Synthesis double_couple->microwave final_check Re-evaluate and test again microwave->final_check solvent_check->double_couple No change_solvent Switch to NMP or add LiCl solvent_check->change_solvent Yes change_solvent->double_couple change_reagent->time_check increase_time->solvent_check

Caption: A decision-making workflow for troubleshooting low coupling yields.

Mechanism of HATU-Mediated Coupling

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester OAt-Active Ester AA_COOH->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Resin_NHMe Resin-Peptide-NH(Me)R' Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_NHMe->Peptide_Bond HOAt HOAt (byproduct) Peptide_Bond->HOAt

Caption: Simplified mechanism of amino acid activation and coupling using HATU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23533–23541. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1749–1761. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4883–4886. [Link]

  • MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • Lee, Y. S., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(6), 509-522.
  • Aapptec. (n.d.).
  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe)
  • National Institutes of Health. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.

Sources

Validation & Comparative

Advanced NMR Spectral Characterization of 4-(Methylamino)phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of non-canonical amino acids (ncAAs) during complex peptide synthesis and bioconjugation workflows. While natural L-Phenylalanine (Phe) and its primary amine derivative, 4-aminophenylalanine (pAF), are standard workhorses, the N-methylated variant—4-(Methylamino)phenylalanine —offers superior control over nucleophilicity, pKa, and steric hindrance[1][2]. These properties make it an exceptional candidate for site-selective ligations and as a precursor for hyperpolarized


Xe NMR biosensors[3].

However, distinguishing this secondary amine from its primary amine counterpart requires rigorous, self-validating analytical techniques. This guide provides an in-depth, objective comparison of the NMR spectral signatures of these amino acids and outlines a foolproof experimental protocol for structural confirmation.

Mechanistic Insights: The Causality of N-Methylation in NMR

To understand the NMR spectra, we must first look at the electronic causality introduced by the N-methyl group.

In unsubstituted Phenylalanine , the aromatic ring lacks strong electron-donating or withdrawing groups, resulting in a tightly clustered multiplet of five protons around 7.2–7.3 ppm in


H NMR[4].

When we introduce an amino group at the para position to create 4-Aminophenylalanine (pAF) , the nitrogen's lone pair donates electron density into the aromatic ring via resonance (+R effect). This significantly shields the ortho and meta protons, splitting the aromatic signal into a distinct AA'BB' spin system (two doublets)[1][5].

In This compound , the addition of the methyl group to the amine slightly increases the electron-donating capacity due to the inductive (+I) effect of the alkyl group. More importantly, it introduces a highly diagnostic, sharp three-proton singlet around 2.65 ppm. The steric bulk of the methyl group also restricts the rotation of the amine, subtly altering the magnetic anisotropy and shifting the ortho protons further upfield compared to pAF[4][5].

Comparative NMR Spectral Data

The following tables summarize the quantitative chemical shift data, objectively comparing this compound against its standard alternatives.

Table 1: H NMR Chemical Shifts Summary (DMSO- , 400 MHz)
Proton AssignmentPhenylalanine (Phe)4-Aminophenylalanine (pAF)This compound

-CH
3.95 ppm (m)3.80 ppm (m)3.82 ppm (m)

-CH

3.10, 2.95 ppm (dd)2.90, 2.75 ppm (dd)2.92, 2.78 ppm (dd)
Aromatic (meta) 7.25 ppm (m)6.90 ppm (d,

=8.2 Hz)
6.95 ppm (d,

=8.4 Hz)
Aromatic (ortho) 7.25 ppm (m)6.50 ppm (d,

=8.2 Hz)
6.42 ppm (d,

=8.4 Hz)
Amine (Aryl-N) N/A4.95 ppm (br s, -NH

)
5.40 ppm (br q, -NH)
N-CH

N/AN/A2.65 ppm (s, 3H)

(Note: "Ortho" and "Meta" designations are relative to the amino acid side chain).

Table 2: C NMR Chemical Shifts Summary (DMSO- , 100 MHz)
Carbon AssignmentPhenylalanine (Phe)4-Aminophenylalanine (pAF)This compound
Carboxyl (C=O) 171.5 ppm172.0 ppm172.1 ppm

-C
55.2 ppm55.8 ppm55.7 ppm

-C
37.5 ppm36.2 ppm36.4 ppm
Aryl (ipso-CH

)
138.2 ppm125.5 ppm124.8 ppm
Aryl (ipso-N) 126.5 ppm147.5 ppm149.2 ppm
N-CH

N/AN/A30.5 ppm

Experimental Protocol: A Self-Validating Workflow

A standard 1D


H NMR is insufficient for absolute structural confirmation due to potential overlap with solvent impurities or incomplete methylation. To ensure trustworthiness, the following protocol incorporates a self-validating 2D HMBC step  to definitively map the connectivity of the methyl group[1][5].
Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the synthesized this compound. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
    
  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-

    
    . Tune and match the probe to 
    
    
    
    H and
    
    
    C frequencies.
  • 1D

    
    H Acquisition:  Execute a standard 1D proton experiment (zg30 pulse sequence). Set the relaxation delay (D1) to at least 2.0 seconds to ensure quantitative integration of the N-methyl singlet. Accumulate 32 scans.
    
  • 1D

    
    C Acquisition:  Execute a proton-decoupled 
    
    
    
    C experiment (zgpg30). Accumulate 1024 scans to achieve a high signal-to-noise ratio for the quaternary ipso-carbons.
  • Self-Validation via 2D HMBC: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (

    
     = 8 Hz).
    
    • Causality Check: You must observe a cross-peak between the N-methyl protons (~2.65 ppm) and the aromatic ipso-carbon bonded to the nitrogen (~149.2 ppm). If this cross-peak is missing, or if it correlates to the

      
      -carbon (~55.7 ppm), the methylation erroneously occurred on the backbone amine, instantly flagging a synthesis failure[1][5].
      
  • Data Processing: Apply a 0.3 Hz exponential line broadening for the 1D

    
    H spectrum. Phase and baseline correct all spectra, referencing the TMS peak to exactly 0.00 ppm.
    

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR characterization workflow.

G Start Sample Preparation (DMSO-d6 + TMS) NMR1D 1D NMR Acquisition (1H & 13C) Start->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Analysis1 Identify N-Methyl (Singlet ~2.65 ppm) NMR1D->Analysis1 Analysis2 Identify AA'BB' System (Aromatic Doublets) NMR1D->Analysis2 Validation Cross-Validation (HMBC Connectivity) NMR2D->Validation Analysis1->Validation Analysis2->Validation Result Structural Confirmation This compound Validation->Result

Workflow for the NMR characterization and cross-validation of this compound.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: National Institutes of Health (NIH)
  • Title: Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine Source: Journal of Natural Products - ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Molecular Sensing with Host Systems for Hyperpolarized 129Xe Source: MDPI URL

Sources

Bioassay Validation of 4-(Methylamino)phenylalanine Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of peptides modified with 4-(Methylamino)phenylalanine (Map) , a non-canonical amino acid increasingly utilized to enhance peptide stability, potency, and functional versatility.

Executive Summary

The incorporation of This compound (Map) into bioactive peptides represents a strategic deviation from the canonical 20 amino acids. Unlike native Phenylalanine (Phe) , which relies solely on hydrophobic interactions, or Tyrosine (Tyr) , which functions as a hydrogen bond donor, Map introduces a secondary aniline amine. This modification provides three distinct advantages:

  • Proteolytic Resistance: The non-canonical side chain sterically and electronically perturbs protease recognition sites (specifically chymotrypsin-like activity).

  • Tunable Polarity: The

    
    -methyl group alters the solvation profile without introducing a full positive charge at physiological pH (pKa ~4.8), allowing for unique hydrogen bonding patterns.
    
  • Chemical Versatility: The secondary amine serves as a nucleophilic handle for site-selective conjugation or cyclization.

This guide details the bioassays required to validate Map-containing peptides against their native counterparts, ensuring rigorous "Go/No-Go" decision-making in drug development.

Part 1: Comparative Analysis (Map vs. Alternatives)

To validate a Map-modified peptide, one must benchmark it against the native sequence and structurally related analogs.

Table 1: Physicochemical & Functional Comparison
FeatureL-Phenylalanine (Phe) L-Tyrosine (Tyr) 4-Amino-L-phenylalanine (Pap) 4-(Methylamino)-L-phenylalanine (Map)
Structure Aromatic, HydrophobicAromatic, Polar (-OH)Aromatic, Polar (-NH₂)Aromatic, Polar (-NHMe)
Physiological Charge (pH 7.4) NeutralNeutralNeutral (pKa ~4.3)Neutral (pKa ~4.8)
H-Bond Capability NoneDonor & AcceptorDonor (Strong)Donor (Secondary Amine)
Proteolytic Stability Low (Chymotrypsin target)LowModerateHigh (Steric/Electronic hindrance)
Fluorescence Weak (

nm)
Moderate (

nm)
High (Aniline-like)High (Red-shifted vs Phe)
Primary Application Native BindingNative SignalingpH Sensing / ConjugationStability / Potency Tuning

Expert Insight: The critical differentiator of Map is the


-methyl group . While 4-Amino-Phe (Pap) is a primary aniline, Map is a secondary aniline. This slight steric bulk prevents rapid acetylation in vivo compared to Pap, while still allowing for specific chemical ligation in vitro if activated esters are used.

Part 2: Critical Bioassay Validation Protocols

Scientific integrity requires that every protocol be a self-validating system. The following workflows are designed to prove the efficacy of the Map modification.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by Map substitution against Chymotrypsin.

Rationale: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp). Replacing Phe with Map alters the electronic density of the aromatic ring and introduces steric clash in the protease active site (S1 pocket).

Methodology:

  • Substrate Preparation: Dissolve Native-Peptide and Map-Peptide (100 µM) in 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Enzyme Initiation: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Sampling: At t=0, 5, 15, 30, 60, 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS/MS.

    • Validation Check: Monitor the appearance of specific cleavage fragments. The Map-peptide should show delayed or absent fragment generation compared to the native.

Data Output Format: Calculate


 using first-order decay kinetics: 

.
Protocol B: Competitive Receptor Binding (FP Assay)

Objective: Determine if the Map modification maintains or enhances receptor affinity.

Rationale: The methylamino group may form novel hydrogen bonds with the receptor or disrupt the hydrophobic pocket. Fluorescence Polarization (FP) is ideal here because Map derivatives often exhibit intrinsic fluorescence or can be easily traced without bulky tags if the Map itself acts as the probe (though usually, a separate tracer is used).

Methodology:

  • Tracer: Use a Fluorescein-labeled native ligand (

    
     known).
    
  • Receptor: Titrate receptor concentration to achieve 50-80% bound tracer.

  • Competition: Incubate fixed Receptor + Tracer with serial dilutions (

    
     to 
    
    
    
    M) of:
    • Compound A: Native Phe-Peptide

    • Compound B: Map-Peptide

  • Readout: Measure polarization (mP) after 1 hour equilibrium.

  • Calculation: Fit data to a sigmoidal dose-response curve to extract

    
     and 
    
    
    
    .

Part 3: Experimental Workflows & Signaling Logic

The following diagrams illustrate the logical flow for validating Map peptides and the mechanistic basis of their stability.

Diagram 1: Validation Decision Tree

Caption: Logical workflow for "Go/No-Go" decisions when substituting Phe with Map in lead optimization.

Map_Validation_Workflow start Candidate Peptide (Phe Residue) decision Substitution Strategy: Replace Phe with Map start->decision stab_assay Assay 1: Proteolytic Stability (Chymotrypsin/Serum) decision->stab_assay bind_assay Assay 2: Receptor Binding (IC50 / Ki) decision->bind_assay res_stab Result: >2x Half-life Increase? stab_assay->res_stab res_bind Result: Affinity Maintained/Improved? bind_assay->res_bind final_go GO: Lead Candidate (Proceed to PK/PD) res_stab->final_go Yes final_nogo NO-GO: Redesign (Try 4-Fluoro-Phe or Tyr) res_stab->final_nogo No res_bind->final_go Yes res_bind->final_nogo No

Diagram 2: Mechanistic Stability (Protease Evasion)

Caption: How the Map side chain disrupts the catalytic triad of serine proteases (e.g., Chymotrypsin).

Protease_Evasion enzyme Serine Protease (S1 Hydrophobic Pocket) interaction_native Strong Hydrophobic Interaction enzyme->interaction_native Binds interaction_map Steric Clash & Polarity Mismatch enzyme->interaction_map Attempts Binding native Native Phe Peptide (Fits S1 Pocket) native->interaction_native map_pep Map Peptide (4-NHMe Modification) map_pep->interaction_map cleavage Rapid Cleavage (Proteolysis) interaction_native->cleavage Catalysis resistance Cleavage Resisted (Stability) interaction_map->resistance Substrate Rejection

References

  • Kaneko, T., et al. (2018).[1] Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry.

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

  • Blanco-Canosa, J. B., et al. (2012).[2] Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. National Institutes of Health (NIH).

  • BenchChem. (2025).[3] A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine. BenchChem Application Notes.

  • Mocanu, A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI Molecules.

Sources

Safety Operating Guide

4-(Methylamino)phenylalanine: Proper Disposal & Handling Guide

[1]

Executive Summary: Immediate Action Plan

Do not dispose of 4-(Methylamino)phenylalanine down the drain. While amino acids are often viewed as benign, this non-proteinogenic derivative contains a secondary amine and modified phenyl ring, classifying it as a chemical intermediate requiring regulated thermal destruction.[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Classification: Non-regulated organic solid (unless mixed with solvents).[1]

  • Critical Incompatibility: STOP. Do not mix with oxidizing agents (e.g., Nitric Acid) or nitrosating agents.[1] The secondary amine moiety can form carcinogenic nitrosamines.[1]

Chemical Characterization & Hazard Logic

To ensure safe handling, one must understand the chemical behavior driving the disposal logic.

FeatureChemical LogicImpact on Disposal
Structure Zwitterionic amino acid with a para-methylamino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
High melting point; likely solid at room temp.[1] Low volatility reduces inhalation risk during transfer.[1]
Reactivity Secondary Amine (-NHMe).[1]High Risk: Reacts with nitrites/oxidizers to form N-nitroso compounds.[1] Must be segregated from oxidative waste streams.[1]
Solubility Water soluble (pH dependent); slightly soluble in organic solvents.[1]Aqueous waste streams containing this compound must be collected, not sewered, to prevent eutrophication and unknown aquatic toxicity.
Stability Stable under normal conditions.[1] Hygroscopic.Keep waste containers tightly sealed to prevent moisture absorption and caking.

Personal Protective Equipment (PPE) Protocol

  • Respiratory: N95 (US) or P2 (EU) dust mask required if handling dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Standard latex is insufficient for secondary amines in solution.[1]

  • Ocular: Chemical splash goggles.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or excess dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid Organic - this compound."

  • Transfer:

    • Work inside a chemical fume hood to capture airborne particulates.[1]

    • Use a chemically inert scoop (polypropylene).[1]

    • Self-Validation Check: Wipe the exterior of the container with a damp tissue; if the tissue turns yellow/brown (oxidation), the container is contaminated. Clean immediately.

  • Segregation: Place the container in the "Solid Organic Waste" bin. Do not co-locate with oxidizer waste bins.[1]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents, or dissolved reagents.

  • Characterize Solvent: Determine if the primary carrier is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Water, Acetonitrile).[1]

  • pH Check (Crucial):

    • Dip a pH strip into the waste.[1]

    • Requirement: pH should be between 5 and 9.[1]

    • Action: If pH < 5 or > 9, neutralize carefully with dilute NaHCO₃ or dilute HCl before consolidation to prevent heat generation in the waste drum.

  • Consolidation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

    • Record Addition: Log the volume and concentration on the waste tag immediately.

  • Nitrosamine Prevention: Ensure the waste stream DOES NOT contain sodium nitrite, nitric acid, or nitrosyl chloride.

Visual Decision Tree: Disposal Workflow

The following diagram outlines the logical flow for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflowStartStart: this compound WasteStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidContainerPlace in HDPE/Glass JarLabel: 'Solid Organic Waste'SolidPath->SolidContainerCompatCheckCRITICAL CHECK:Is Oxidizer/Nitrite Present?LiquidPath->CompatCheckSolventCheckPrimary Solvent?HalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, Water, ACN)SolventCheck->NonHalogenatedSafeDisposeConsolidate in Solvent CarboyHalogenated->SafeDisposeNonHalogenated->SafeDisposeCompatCheck->SolventCheckNoQuarantineQUARANTINE:Do Not Mix. Label 'High Hazard'.Contact EHS.CompatCheck->QuarantineYes (Risk of Nitrosamine)

Figure 1: Decision matrix for segregating this compound waste to prevent incompatible mixing.

Emergency Procedures

Spill Response (Dry Powder)
  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • PPE Up: Don double nitrile gloves and N95/P2 respirator.[1]

  • Contain: Gently cover the spill with damp paper towels to prevent dust aerosolization.[1]

  • Clean: Scoop up the material.[1] Wipe the area with water and soap.[1][2][3]

  • Dispose: Place all cleanup materials into a hazardous waste bag (Protocol A).

Accidental Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][4][5] Lift eyelids.[1]

  • Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3][4] Contact poison control.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link][1]

  • Princeton University EHS. (2023).[1] Chemical Incompatibility Chart. [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Methylamino)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 4-(Methylamino)phenylalanine, tailored for researchers and drug development professionals. Our focus is on creating a self-validating system of safety, moving beyond mere compliance to foster a deep understanding of the principles behind each recommendation. By grounding our protocols in authoritative sources and field-proven expertise, we aim to be your trusted partner in laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the specific risks associated with this compound is the foundational step in developing a robust safety protocol. While comprehensive toxicological data for this specific compound is limited, a thorough analysis of its chemical structure and information from available Safety Data Sheets (SDS) allows for a proactive risk assessment.

1.1. Chemical and Toxicological Profile

This compound is an amino acid derivative. Its structure, featuring an aromatic ring and a secondary amine group, suggests potential for skin, eye, and respiratory irritation. The Safety Data Sheet from Santa Cruz Biotechnology, Inc. confirms these hazards, classifying the compound with the following statements:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given its classification as a non-volatile solid, the primary routes of exposure are inhalation of dust particles and direct contact with skin or eyes. The causality for this is straightforward: fine powders can easily become airborne during handling, and accidental spills can lead to dermal exposure.

1.2. Risk Assessment Summary

A task-based risk assessment is crucial for selecting the appropriate level of personal protective equipment (PPE). The following table summarizes potential risks associated with common laboratory tasks involving this compound.

Laboratory Task Potential Hazards Primary Routes of Exposure Recommended Engineering Controls
Weighing and AliquotingInhalation of fine dust, skin and eye contactInhalation, Dermal, OcularChemical Fume Hood or Ventilated Balance Enclosure
Solution PreparationSkin and eye contact from splashesDermal, OcularChemical Fume Hood
In-vitro / In-vivo StudiesDermal contact, potential for aerosol generationDermal, InhalationBiosafety Cabinet (if applicable), Chemical Fume Hood
Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method for minimizing exposure, a comprehensive PPE strategy is mandatory. The following recommendations are based on a synthesis of supplier data and established laboratory safety standards.

2.1. The PPE Selection Workflow

The selection of appropriate PPE is a dynamic process that depends on the specific task and the associated risks. The following workflow provides a logical framework for making these critical decisions.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_ppe PPE Components start Identify Task (e.g., Weighing, Solution Prep) assess_risk Assess Risks (Inhalation, Dermal, Splash) start->assess_risk eng_controls Use Engineering Controls (Fume Hood, Ventilated Enclosure) assess_risk->eng_controls Mitigate with primary controls ppe_selection Select Task-Specific PPE eng_controls->ppe_selection gloves Hand Protection ppe_selection->gloves eyewear Eye/Face Protection ppe_selection->eyewear lab_coat Body Protection ppe_selection->lab_coat respirator Respiratory Protection (if needed) ppe_selection->respirator

Caption: A workflow for task-based PPE selection.

2.2. Hand Protection

Given that this compound is a skin irritant, appropriate hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are the standard recommendation for handling most solid chemicals. They provide excellent protection against incidental contact.

  • Thickness: A minimum thickness of 4 mil is recommended for routine handling. For tasks with a higher risk of splashes or prolonged contact, consider thicker gloves (e.g., 8 mil).

  • Double Gloving: For tasks involving larger quantities or when handling concentrated solutions, double gloving provides an additional layer of protection. This practice allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

2.3. Eye and Face Protection

This compound is classified as a serious eye irritant. Therefore, robust eye and face protection is mandatory.

  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all work with this compound.

  • Splash Hazard: When preparing solutions or performing other tasks with a risk of splashing, chemical splash goggles are required.

  • High-Risk Procedures: For tasks involving larger volumes or a significant splash risk, a face shield should be worn in addition to chemical splash goggles.

2.4. Respiratory Protection

The need for respiratory protection is dictated by the effectiveness of your engineering controls.

  • Primary Control: A properly functioning chemical fume hood or ventilated balance enclosure is the primary means of preventing inhalation of dust particles.

  • When Respirators are Necessary: In the absence of adequate engineering controls, or during spill cleanup of a large quantity of solid material, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.

2.5. Skin and Body Protection

A standard flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a high risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Operational and Emergency Procedures

A well-defined operational plan and a clear emergency response protocol are essential for ensuring a safe working environment.

3.1. Standard Operating Procedure for Handling

  • Preparation: Don the appropriate PPE as outlined in Section 2.

  • Engineering Controls: Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure.

  • Weighing: Use a tared weigh boat or paper. Handle the container with care to minimize the generation of dust.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

3.2. Spill Response Protocol

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_spill Spill Response Plan spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (Nitrile gloves, goggles, lab coat) spill->ppe evacuate Evacuate if necessary alert->evacuate evacuate->ppe If safe to do so contain Contain the spill (Use absorbent pads for liquids) ppe->contain cleanup Clean up the spill (Use a spill kit) contain->cleanup dispose Dispose of waste properly cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: A step-by-step workflow for chemical spill response.

Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing your standard PPE (lab coat, gloves, eye protection), gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a labeled waste container.

  • Wipe the area with a damp cloth, followed by a final wipe with 70% ethanol.

Large Spills (Solid):

  • Evacuate the immediate area and alert your supervisor and institutional safety office.

  • If safe to do so, restrict access to the spill area.

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Decontamination and Disposal Plan

Proper decontamination and disposal are the final, critical steps in the safe handling of this compound.

4.1. Personnel Decontamination

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

4.2. Waste Disposal All waste containing this compound, including contaminated PPE, weigh boats, and pipette tips, must be disposed of as chemical waste.

  • Collect all solid and liquid waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste."

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.